5-Bromo-3-chloro-2-fluorotoluene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVLYXFDAOPVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271903 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-49-1 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorotoluene
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-Bromo-3-chloro-2-fluorotoluene, a polysubstituted aromatic compound of interest in various chemical research domains. Halogenated aromatic compounds are crucial building blocks in medicinal chemistry and materials science, where the inclusion of halogens can modify a molecule's metabolic stability, permeability, and binding affinity.[1]
Core Chemical Properties
This compound is an organohalide classified as an aryl halide, with its halogen substituents directly attached to the aromatic toluene core.[1] While specific experimental data for this compound is not widely available in public literature, indicating it is a highly specialized research chemical, its properties can be predicted based on the known effects of its constituent functional groups.[1]
Quantitative Data Summary
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-3-chloro-2-fluoro-1-methylbenzene | - |
| CAS Number | 1160574-49-1 | [1] |
| Molecular Formula | C₇H₅BrClF | [2] |
| Molecular Weight | 223.47 g/mol | [1][2] |
| InChI Key | QPVLYXFDAOPVFQ-UHFFFAOYSA-N | [1] |
| Appearance | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Density | Data Not Available | - |
Synthesis and Reactivity
The synthesis of a specific isomer like this compound requires careful control over the sequence of halogen introductions, considering the directing effects of the substituents already on the aromatic ring.[1]
Synthetic Approach
A plausible synthetic route involves the functionalization of a pre-existing substituted aniline. For instance, 5-bromo-3-chloro-2-fluoroaniline could serve as a precursor. This primary aromatic amine can be converted into a diazonium salt through a diazotization reaction using a nitrite source (e.g., sodium nitrite) in a strong acid.[1] The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions to yield the final toluene derivative.[1]
Another potential strategy is a halogen exchange reaction, where a precursor like 2,5-dibromo-3-chlorotoluene might undergo selective exchange of a bromine atom for fluorine, facilitated by the electronic effects of the other substituents.[1]
Caption: A potential synthetic pathway from a substituted aniline.
Chemical Reactivity
The reactivity of this compound in aromatic substitution reactions is dictated by the interplay of its substituents.[1] The methyl group is an activating, ortho-, para-directing group, while the halogens (F, Cl, Br) are deactivating, ortho-, para-directing groups. This complex substitution pattern influences the compound's behavior in both electrophilic and nucleophilic aromatic substitution reactions.[1]
Analytical Characterization: Experimental Protocols
Structural elucidation of this compound relies on standard spectroscopic techniques.
Caption: Key analytical techniques for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the detailed molecular structure.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the three methyl protons. The chemical shifts of the aromatic protons would be shifted downfield due to the deshielding effects of the adjacent electronegative halogen atoms.[1] The methyl protons would likely appear as a singlet in a more upfield region of the spectrum.[1]
-
¹³C NMR: The carbon-13 NMR spectrum would display seven unique signals, one for each carbon atom in the molecule, including the methyl carbon and the six carbons of the aromatic ring.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[1]
-
Methodology: A sample is ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.
-
Expected Spectrum: The mass spectrum for this compound will prominently feature a molecular ion peak. A key characteristic will be the isotopic patterns caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] This results in a cluster of peaks for the molecular ion and any fragments containing these halogens, which is a powerful diagnostic tool for confirming the compound's identity.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups within the molecule by detecting the vibrations of its chemical bonds.[1]
-
Methodology: The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies, corresponding to bond vibrations, is measured.
-
Expected Spectrum: The IR spectrum would exhibit characteristic absorption bands for:
Safety and Handling
General Precautions:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
This compound is intended for research use only.[1]
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis pathway for 5-Bromo-3-chloro-2-fluorotoluene, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in public literature, this guide presents a logical and chemically sound pathway derived from established organic chemistry principles and analogous transformations. The synthesis commences with the commercially available starting material, 3-chloro-2-fluorotoluene, and proceeds through nitration, reduction, and a final Sandmeyer reaction to yield the target molecule.
Proposed Synthesis Pathway Overview
The proposed three-step synthesis for this compound is illustrated below. The pathway begins with the regioselective nitration of 3-chloro-2-fluorotoluene to introduce a nitro group at the 5-position. This intermediate is then subjected to reduction to form the corresponding aniline derivative. The synthesis culminates in a Sandmeyer reaction, where the amino group is converted to a bromo group, affording the final product.
Figure 1: Proposed three-step synthesis pathway for this compound.
Step 1: Nitration of 3-Chloro-2-fluorotoluene
The initial step involves the electrophilic aromatic substitution of 3-chloro-2-fluorotoluene to introduce a nitro group. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-nitrotoluene
This protocol is adapted from general procedures for the nitration of substituted toluenes.
-
To a stirred mixture of concentrated sulfuric acid (e.g., 25 mL) in a round-bottom flask, cooled to 0-5 °C in an ice bath, slowly add 3-chloro-2-fluorotoluene (e.g., 0.1 mol).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 15 mL), keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 3-chloro-2-fluorotoluene, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice (e.g., 200 g) with stirring.
-
The solid precipitate, 3-chloro-2-fluoro-5-nitrotoluene, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data for Nitration
| Parameter | Value |
| Starting Material | 3-Chloro-2-fluorotoluene |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-70%[1] |
Step 2: Reduction of 3-Chloro-2-fluoro-5-nitrotoluene
The second step is the reduction of the nitro group in 3-chloro-2-fluoro-5-nitrotoluene to an amino group, yielding 5-Amino-3-chloro-2-fluorotoluene. A common method for this transformation is the use of tin(II) chloride in an acidic medium.
Experimental Protocol: Synthesis of 5-Amino-3-chloro-2-fluorotoluene
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[2]
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In a round-bottom flask, dissolve 3-chloro-2-fluoro-5-nitrotoluene (e.g., 0.05 mol) in a suitable solvent such as ethanol (e.g., 100 mL).
-
Add a solution of tin(II) chloride dihydrate (e.g., 0.15 mol) in concentrated hydrochloric acid (e.g., 50 mL) to the flask.
-
Heat the mixture to reflux with stirring for a period of 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).
-
The resulting mixture is then extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-Amino-3-chloro-2-fluorotoluene, which can be purified further if necessary.
Quantitative Data for Reduction
| Parameter | Value |
| Starting Material | 3-Chloro-2-fluoro-5-nitrotoluene |
| Reducing Agent | Tin(II) chloride dihydrate |
| Molar Ratio (Substrate:SnCl₂·2H₂O) | 1 : 3 |
| Reaction Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95%[2] |
Step 3: Sandmeyer Reaction of 5-Amino-3-chloro-2-fluorotoluene
The final step is the conversion of the amino group of 5-Amino-3-chloro-2-fluorotoluene to a bromo group via the Sandmeyer reaction. This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) bromide catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general Sandmeyer reaction procedures.[3]
-
Diazotization:
-
Suspend 5-Amino-3-chloro-2-fluorotoluene (e.g., 0.03 mol) in a mixture of hydrobromic acid (48%, e.g., 20 mL) and water (e.g., 20 mL) in a beaker, and cool to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (e.g., 0.033 mol) in water (e.g., 10 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (e.g., 0.033 mol) in hydrobromic acid (48%, e.g., 15 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 40 mL).
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Combine the organic layers and wash successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Quantitative Data for Sandmeyer Reaction
| Parameter | Value |
| Starting Material | 5-Amino-3-chloro-2-fluorotoluene |
| Reagents | NaNO₂, CuBr, HBr |
| Molar Ratio (Amine:NaNO₂:CuBr) | 1 : 1.1 : 1.1 |
| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) |
| Reaction Time | ~2-3 hours |
| Typical Yield | 60-80%[3] |
Regioselectivity in the Nitration of 3-Chloro-2-fluorotoluene
The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. In 3-chloro-2-fluorotoluene, the methyl (-CH₃), fluoro (-F), and chloro (-Cl) groups are all ortho, para-directing. The positions ortho and para to each substituent are considered potential sites for electrophilic attack. The combined influence of these groups favors nitration at the C5 position.
Figure 2: Analysis of regioselectivity in the nitration of 3-chloro-2-fluorotoluene.
The fluorine atom is a stronger activator than the chlorine atom for electrophilic aromatic substitution, and its para-directing effect strongly favors substitution at the C5 position. While the methyl and chloro groups also direct to other positions, the C5 position is electronically favored and relatively unhindered, making 3-chloro-2-fluoro-5-nitrotoluene the expected major product.[4]
References
- 1. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-Bromo-3-chloro-2-fluorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel halogenated aromatic compound, 5-Bromo-3-chloro-2-fluorotoluene. Due to a lack of available experimental data in public scientific literature, this document focuses on theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1] This guide is intended to assist researchers and scientists in the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside visualizations of spectroscopic analysis workflows and predicted fragmentation patterns.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are based on established principles of spectroscopic theory and data from similar halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.
1.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the two aromatic protons will be influenced by the deshielding effects of the electronegative halogen substituents (bromine, chlorine, and fluorine), causing them to appear at lower field.[1] The methyl protons, being further from the electronegative groups, will appear at a higher field as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.0 - 7.5 | Doublet of doublets | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 6-8 Hz |
| Ar-H | 7.2 - 7.7 | Doublet of doublets | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-6 Hz |
| -CH₃ | ~ 2.4 | Singlet | N/A |
1.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens, with the carbon attached to the highly electronegative fluorine atom expected to show a large downfield shift and a characteristic C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-Cl | 130 - 140 |
| C-Br | 115 - 125 |
| C-CH₃ | 138 - 148 |
| Ar-C-H | 125 - 135 |
| Ar-C-H | 128 - 138 |
| -CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (aromatic) | 3050 - 3150 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-F | 1100 - 1300 | Stretching |
| C-Cl | 700 - 850 | Stretching |
| C-Br | 500 - 650 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[1]
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 222, 224, 226 | High | Molecular ion cluster showing characteristic isotopic pattern for Br and Cl. |
| [M-CH₃]⁺ | 207, 209, 211 | Moderate | Loss of a methyl radical. |
| [M-Cl]⁺ | 187, 189 | Moderate | Loss of a chlorine radical. |
| [M-Br]⁺ | 143, 145 | Moderate | Loss of a bromine radical. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10-100 µg/mL.[2]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for this type of compound.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the predicted key fragmentation pathways for this compound in an electron ionization mass spectrometer.
Caption: Predicted MS Fragmentation of this compound.
References
Physical and chemical properties of 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-3-chloro-2-fluorotoluene, a polysubstituted aromatic compound. Due to its status as a specialized or potentially novel research chemical, publicly available experimental data is limited.[1] This document compiles the available information on its characteristics, predicted properties based on related compounds, and general experimental protocols relevant to its synthesis and handling. The guide is intended for researchers, scientists, and professionals in drug development who may be interested in this molecule for synthetic chemistry and medicinal chemistry applications.
Introduction
Halogenated aromatic compounds are fundamental building blocks in modern chemistry, playing a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of halogen atoms into an aromatic ring can significantly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound, with its unique substitution pattern of three different halogens and a methyl group on a toluene core, represents a versatile scaffold for further chemical modifications. This guide summarizes the current understanding of its properties and provides theoretical and practical insights for its use in a research setting.
Physical and Chemical Properties
Specific experimental data for the physical properties of this compound is not widely available in scientific literature.[1] The data presented below is a combination of information for the target compound and predicted values or data from structurally related isomers.
Physical Properties
The following table summarizes the known and predicted physical properties. It is crucial to note that some values are for isomers and should be considered as estimates.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-3-chloro-2-fluoro-1-methylbenzene | N/A |
| CAS Number | 1160574-49-1 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [3] |
| Molecular Weight | 223.47 g/mol | [1][3] |
| Appearance | Colorless clear liquid (Predicted for isomer) | [4] |
| Melting Point | Not available | |
| Boiling Point | 223.5 ± 35.0 °C (Predicted for isomer) | [4] |
| Density | 1.618 ± 0.06 g/cm³ (Predicted for isomer) | [4] |
| Solubility | Not available |
Chemical Properties
This compound is classified as an aryl halide.[1] Its chemical behavior is dictated by the interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group on the aromatic ring.
-
Aromatic Substitution Reactions: The compound is expected to undergo both electrophilic and nucleophilic aromatic substitution reactions. The positions of substitution will be influenced by the directing effects of the existing substituents.[1]
-
Reactivity of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical substitution, for instance, using N-bromosuccinimide (NBS).[1]
-
Cross-Coupling Reactions: The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1]
Spectral Data
-
¹H NMR: The spectrum would likely show a singlet for the methyl protons and distinct signals for the two aromatic protons, with their chemical shifts influenced by the neighboring halogen atoms.[1]
-
¹³C NMR: The spectrum would display signals for the methyl carbon and the six aromatic carbons, with the carbons bonded to halogens showing characteristic shifts.
-
¹⁹F NMR: A signal corresponding to the fluorine atom would be present, and its coupling with neighboring protons would provide structural information.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not published in peer-reviewed literature. However, based on general knowledge of organic synthesis, a plausible synthetic route can be proposed.
Proposed Synthesis Workflow
The synthesis of a polysubstituted aromatic compound like this compound typically involves a multi-step process to control the regiochemistry of the halogen substitutions. A potential synthetic workflow is outlined below.
Caption: A generalized workflow for the multi-step synthesis of this compound.
General Protocol for a Sandmeyer-type Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This could be a key step in the synthesis of this compound.
1. Diazotization of an Aniline Precursor:
- Dissolve the corresponding aniline precursor (e.g., 3-bromo-5-chloro-2-fluoroaniline) in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
- Stir the reaction mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.
2. Halogen Exchange:
- In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl or CuBr) in the corresponding hydrohalic acid (e.g., HCl or HBr).
- Slowly add the cold diazonium salt solution to the copper(I) halide solution.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
3. Work-up and Purification:
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure and purify the crude product by a suitable method such as column chromatography or distillation.
Applications in Drug Development
While there is no specific information on the application of this compound in drug development, its structural motifs are of interest in medicinal chemistry. The presence of multiple halogens can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the specific arrangement of the substituents can lead to unique interactions with biological targets. Halogenated aromatics are common intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Safety and Handling
Hazard Identification (Inferred)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[5]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust or aerosols.[5]
Caption: A workflow outlining the key safety considerations for handling halogenated aromatic compounds.
Conclusion
This compound is a halogenated aromatic compound with potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a summary of its known characteristics and inferred properties based on related structures. The provided general experimental protocols and safety guidelines offer a starting point for researchers interested in working with this and similar molecules. Further research is needed to fully characterize its physical, chemical, and biological properties.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. This compound | 1160574-49-1 [chemicalbook.com]
- 3. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-chloro-5-fluorotoluene CAS 1242339-16-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Identification
5-Bromo-3-chloro-2-fluorotoluene is characterized by a toluene molecule substituted with a bromine atom at position 5, a chlorine atom at position 3, and a fluorine atom at position 2. This specific substitution pattern leads to a unique set of physicochemical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1160574-49-1[1] |
| Molecular Formula | C₇H₅BrClF[1] |
| Molecular Weight | 223.47 g/mol [1] |
| InChI Key | QPVLYXFDAOPVFQ-UHFFFAOYSA-N[1] |
Predicted Physicochemical and Electronic Properties
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) provide valuable insights into the molecular properties of this compound. The following table summarizes key predicted electronic and physical properties.
| Property | Predicted Value | Method |
| HOMO Energy | -6.85 eV | DFT (B3LYP/6-311++G(d,p))[1] |
| LUMO Energy | -1.75 eV | DFT (B3LYP/6-311++G(d,p))[1] |
| HOMO-LUMO Gap | 5.10 eV | DFT (B3LYP/6-311++G(d,p))[1] |
| Dipole Moment | 2.3 Debye | DFT (B3LYP/6-311++G(d,p))[1] |
Molecular Conformation and Geometry
The conformation of this compound is primarily defined by the orientation of the methyl group relative to the aromatic ring and the spatial arrangement of the halogen substituents. Due to the planarity of the benzene ring, the key conformational variables are the bond lengths and angles, and the dihedral angles involving the methyl group hydrogens. Ab initio calculations can provide an optimized geometry for the molecule.
While specific experimentally determined bond lengths and angles for this exact isomer are unavailable, theoretical calculations can predict these parameters with a high degree of accuracy. These calculations would reveal the precise C-C bond lengths within the aromatic ring, the C-H bonds of the methyl group, and the carbon-halogen bond lengths, all of which are influenced by the electronic effects of the various substituents.[1]
Spectroscopic Characterization (Theoretical)
Spectroscopic analysis is essential for the structural elucidation of organic compounds. Although experimental spectra for this compound are not widely published, theoretical predictions can offer a guide for its identification.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the three methyl protons.
-
Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms.
-
Methyl Protons: The protons of the methyl group will likely appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens.
Potential Synthetic Pathways
The synthesis of polysubstituted toluenes like this compound requires careful strategic planning to control the regioselectivity of the halogenation steps. A plausible synthetic route could involve a series of electrophilic aromatic substitution reactions on a toluene derivative. The directing effects of the substituents already present on the ring (the methyl group being ortho-, para-directing and activating, and the halogens being ortho-, para-directing and deactivating) must be considered at each step.
One potential, though not experimentally verified, synthetic approach could start with a substituted aniline, which can then be converted to the target toluene derivative via a Sandmeyer-type reaction. For instance, a suitably substituted aniline could undergo diazotization followed by substitution.[1]
Caption: A logical workflow for the potential synthesis of this compound.
Experimental Protocols (General)
While a specific, validated experimental protocol for the synthesis and analysis of this compound is not available in the cited literature, general methodologies for similar compounds can be outlined.
General Synthesis of Halogenated Toluenes
Materials:
-
Substituted toluene precursor
-
Halogenating agent (e.g., N-Bromosuccinimide, Chlorine gas, Selectfluor)
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
The starting toluene derivative is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
The Lewis acid catalyst is added to the reaction mixture.
-
The halogenating agent is added portion-wise at a controlled temperature (often cooled in an ice bath to manage the exothermic reaction).
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., sodium thiosulfate for bromine or chlorine reactions).
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The sample would be dissolved in a deuterated solvent (e.g., CDCl₃).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the exact mass of the molecular ion.
-
The isotopic pattern of bromine and chlorine would provide a characteristic signature.
Logical Relationships in Conformational Analysis
The determination of the molecular conformation of a molecule like this compound follows a logical progression from initial structural identification to detailed conformational analysis, often relying on a combination of experimental and computational methods.
Caption: Logical workflow for the conformational analysis of this compound.
Conclusion
This compound is a halogenated aromatic compound with potential applications in chemical synthesis. While experimental data on its properties is limited, computational chemistry provides a robust framework for understanding its molecular structure, conformation, and electronic properties. The theoretical data presented in this guide serves as a valuable resource for researchers interested in the chemistry and potential applications of this and related polysubstituted toluenes. Further experimental work is warranted to validate these theoretical predictions and to fully explore the synthetic utility of this compound.
References
5-Bromo-3-chloro-2-fluorotoluene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. As a highly specialized or novel research chemical, detailed information regarding its discovery and history is not extensively documented in public literature. This technical guide provides a theoretical framework for its synthesis, predicted physicochemical properties, and potential reactivity, drawing upon established principles of organic chemistry and data from analogous halogenated aromatic systems. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar complex halogenated toluenes.
Introduction
Halogenated aromatic compounds are pivotal building blocks in modern synthetic chemistry, finding extensive use as versatile intermediates in the creation of more complex molecules. In the realm of medicinal chemistry, the strategic incorporation of halogens can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets. Furthermore, these compounds are integral to materials science for the development of polymers, liquid crystals, and other advanced materials with tailored electronic and physical properties.
This compound is a member of this important class of compounds, featuring a toluene core substituted with three distinct halogens—bromine, chlorine, and fluorine. The specific placement of these halogens and the methyl group on the aromatic ring dictates its chemical reactivity and potential utility. This guide outlines a plausible synthetic route, predicts its key physicochemical properties, and discusses its potential for further chemical transformations.
Predicted Physicochemical Properties
While specific experimental data for this compound is not widely available, its properties can be predicted based on the known effects of its constituent functional groups. These predicted values are summarized in Table 1.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₅BrClF | Calculated from the chemical structure. |
| Molecular Weight | 223.47 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the properties of similar polysubstituted toluenes. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated based on the increased molecular weight and intermolecular forces due to halogenation compared to toluene. |
| Melting Point | Not readily predictable | Highly dependent on crystal lattice packing, which is difficult to predict for a polysubstituted, asymmetric molecule. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) | Aromatic hydrocarbons with multiple halogen substituents are generally nonpolar and hydrophobic.[1] |
| Density | > 1.5 g/mL | The presence of bromine and chlorine atoms is expected to significantly increase the density compared to toluene (0.87 g/mL). |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of a specific polysubstituted toluene like this compound requires a carefully orchestrated sequence of reactions to ensure the correct regiochemistry.[2] A plausible synthetic route, starting from a commercially available substituted aniline, is detailed below.
References
A Comprehensive Technical Guide to 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 5-Bromo-3-chloro-2-fluorotoluene, a polysubstituted aromatic compound with significant potential in various fields of chemical research and development. This document covers its nomenclature, physicochemical properties, synthesis, and reactivity. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in synthetic organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a halogenated derivative of toluene. As an aryl halide, its structural complexity and the presence of multiple reactive sites make it a valuable building block in the synthesis of more complex molecules.[1] The arrangement of bromo, chloro, and fluoro substituents on the toluene core offers unique electronic and steric properties, influencing its reactivity and potential applications in the design of novel pharmaceuticals, agrochemicals, and specialty materials. This guide aims to consolidate the available technical data on this compound, providing a foundation for its further investigation and application.
Nomenclature and Structure
The nomenclature of this compound can be approached in two ways under IUPAC guidelines. When considering toluene as the parent structure, the methyl group is assigned to the first position of the benzene ring. The substituents are then numbered accordingly and listed alphabetically.
Alternatively, a more systematic IUPAC name is derived by treating the compound as a substituted benzene. In this case, the ring is numbered to give the lowest possible locants to all substituents, with alphabetical order taking precedence in cases of ambiguity.
-
Systematic IUPAC Name: 5-Bromo-1-chloro-2-fluoro-3-methylbenzene[4]
-
Molecular Formula: C₇H₅BrClF[4]
-
SMILES: CC1=C(F)C(Cl)=CC(Br)=C1[4]
-
InChI Key: QPVLYXFDAOPVFQ-UHFFFAOYSA-N[1]
Physicochemical Properties
Due to its status as a specialized research chemical, extensive experimental data for this compound is not widely available in public literature.[1] The following table summarizes key physicochemical properties, including both reported and predicted values, to provide a comprehensive profile of the compound.
| Property | Value | Source |
| Molecular Weight | 223.47 g/mol | [1][4] |
| Appearance | Predicted: Solid or Low Melting Solid | [1] |
| Purity | ≥95% (as commercially available) | [4] |
| XlogP (Predicted) | 3.7 | [1] |
| Boiling Point (Predicted) | 223.5 ± 35.0 °C | [5] |
| Density (Predicted) | 1.618 ± 0.06 g/cm³ | [5] |
| Flash Point (Predicted) | 89.0 ± 25.9 °C | [5] |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons and signals in the aromatic region for the two remaining aromatic protons. The coupling patterns of the aromatic protons would be influenced by the adjacent halogen substituents.
-
¹³C NMR: The spectrum would display signals for the methyl carbon and the seven aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegativity and position of the halogen substituents.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Synthesis and Reactivity
The synthesis of polysubstituted toluenes like this compound typically involves multi-step synthetic routes. While specific protocols for this exact isomer are not widely published, general strategies for the synthesis of similar compounds can be inferred. These often involve electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation on appropriately substituted precursors. The sequence of these reactions is crucial to achieve the desired regiochemistry, governed by the directing effects of the existing substituents.
A plausible synthetic approach could involve the strategic introduction of the halogen atoms onto a toluene or a substituted benzene precursor, followed by functional group interconversions.
Below is a conceptual workflow for the synthesis of a polysubstituted benzene, which illustrates the logical steps that could be adapted for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
The reactivity of this compound is dictated by the interplay of its various functional groups. The aromatic ring is activated by the methyl group and deactivated by the halogens towards electrophilic substitution. The positions of the halogens also create multiple sites for potential nucleophilic aromatic substitution, particularly if activated by a strongly electron-withdrawing group. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, providing a versatile handle for the introduction of new carbon-carbon bonds. The methyl group can also be a site for radical halogenation under appropriate conditions.
The following diagram illustrates the potential reaction pathways for this molecule.
Caption: Potential reaction pathways for this compound.
Applications in Research and Development
As a polysubstituted aromatic compound, this compound holds promise as a key intermediate in the synthesis of complex organic molecules. Its utility is particularly envisioned in:
-
Drug Discovery: Serving as a scaffold or building block for the synthesis of novel pharmaceutical agents. The specific substitution pattern can be crucial for modulating the biological activity and pharmacokinetic properties of a lead compound.
-
Agrochemicals: As a precursor for new pesticides and herbicides, where the halogen substituents can enhance efficacy and stability.
-
Materials Science: In the development of specialty polymers, liquid crystals, and other organic materials where the unique electronic and steric properties of the molecule can be exploited.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For specific safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This compound is a specialized chemical with significant potential for a range of applications in scientific research and development. This guide has provided a summary of its key properties and potential synthetic and reactive pathways. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its full potential as a versatile building block in organic synthesis.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. This compound | 1160574-49-1 [chemicalbook.com]
- 3. eontrading.uk [eontrading.uk]
- 4. 5-Bromo-1-chloro-2-fluoro-3-methylbenzene 95% | CAS: 1160574-49-1 | AChemBlock [achemblock.com]
- 5. 2-Bromo-3-chloro-5-fluorotoluene CAS 1242339-16-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-depth Technical Guide to the Potential Hazards and Safety Information for 5-Bromo-3-chloro-2-fluorotoluene
Chemical and Physical Properties
Quantitative data for 5-Bromo-3-chloro-2-fluorotoluene is not available. The following table summarizes the properties of related halogenated toluenes to provide an estimate of its characteristics.
| Property | 2-Bromo-3-chloro-5-fluorotoluene | 4-Bromo-5-chloro-2-fluorotoluene | 5-Bromo-2-fluorotoluene | 3-Bromo-5-chlorotoluene |
| Molecular Formula | C7H5BrClF | C7H5BrClF | C7H6BrF | C7H6BrCl |
| Molecular Weight | 223.47 g/mol [2] | 223.47 g/mol | 189.02 g/mol [3] | 205.48 g/mol [4] |
| Boiling Point | 223.5±35.0 °C (Predicted)[5] | 221.8 °C at 760 mmHg[6] | Not Available | Not Available |
| Flash Point | 89.0±25.9 °C (Predicted)[5] | 87.9 °C[6] | Not Available | Not Available |
| Density | 1.618±0.06 g/cm³ (Predicted)[5] | 1.618 g/cm³[6] | Not Available | Not Available |
| CAS Number | 1242339-16-7[5] | 201849-17-4[6] | 51437-00-4[3] | 329944-72-1[4] |
Hazard Identification and Classification
Based on the hazard classifications of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to be skin irritation, serious eye irritation, and respiratory tract irritation.
GHS Hazard Statements (Predicted):
| Hazard Code | Hazard Statement | Source (Analogous Compounds) |
| H315 | Causes skin irritation | [3][7] |
| H319 | Causes serious eye irritation | [3][7] |
| H335 | May cause respiratory irritation | [3][7] |
GHS Precautionary Statements (Recommended):
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
| P264 | Wash skin thoroughly after handling.[8] |
| P271 | Use only outdoors or in a well-ventilated area.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[8] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[8] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |
| P405 | Store locked up.[8] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |
Experimental Protocols
Detailed experimental protocols for synthesizing or analyzing this compound are not available in the provided search results. However, a general protocol for handling a chemical with similar predicted hazards is provided below.
General Handling Protocol:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the potential hazards of all reactants, products, and solvents.
-
Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.
-
Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes.
-
-
Weighing and Dispensing:
-
Handle the compound in a well-ventilated area, preferably within the fume hood.
-
Use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.
-
-
Reactions and Work-up:
-
Set up all apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
Quench reactions carefully, considering the potential for exothermic events.
-
-
Waste Disposal:
-
Dispose of all waste materials (solid and liquid) in appropriately labeled, sealed containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Emergency Procedures:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Have appropriate spill-cleanup materials available (e.g., absorbent pads, neutralizers).
-
In case of exposure, follow the first-aid measures outlined in Section 4.
-
First-Aid Measures
The following first-aid measures are recommended based on the predicted hazards.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Handle under an inert atmosphere for sensitive reactions.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
-
Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below exposure limits.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields or goggles, and a face shield.
-
Skin Protection: Chemically resistant gloves and a lab coat.
-
Respiratory Protection: If the fume hood is not available or insufficient, use a NIOSH-approved respirator with an appropriate cartridge.
-
Visualizations
Caption: Predicted hazards and mitigation strategies for this compound.
Caption: First-aid procedures for exposure to this compound.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-fluorotoluene | C7H6BrF | CID 123527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-chloro-5-fluorotoluene CAS 1242339-16-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-BROMO-5-CHLORO-2-FLUOROTOLUENE - Safety Data Sheet [chemicalbook.com]
- 7. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 5-Bromo-3-chloro-2-fluorotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom alongside chlorine and fluorine, allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of multiple halogens can significantly influence the metabolic stability, membrane permeability, and binding affinity of target molecules to biological receptors.
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. Consequently, the carbon-bromine bond in this compound is the most reactive site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the selective introduction of a wide range of substituents.
Applications in Medicinal Chemistry
Halogenated aromatic compounds are fundamental scaffolds in drug discovery. While specific data for this compound is limited in public literature, suggesting its status as a specialized research chemical, derivatives of this compound have been noted for their potential biological activities.[1] For instance, derivatives of this compound have been reported to exhibit significant antimicrobial activity against Staphylococcus aureus.[1] This suggests its utility as a starting material for the development of novel antibacterial agents. The general class of halogenated compounds has been investigated for a wide range of therapeutic areas, including kinase inhibitors for oncology and treatments for thrombotic diseases.[2][3]
Key Cross-Coupling Reactions
The strategic position of the bromine atom on the toluene ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Scaffold |
| Suzuki-Miyaura Coupling | Boronic Acids/Esters | C-C | Bi-aryl or Aryl-alkenyl compounds |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Aryl amines |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Aryl alkynes |
Experimental Protocols
Disclaimer: The following protocols are representative examples adapted from procedures for structurally similar aryl bromides. Optimization may be required for this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-chloro-2-fluorotoluene Derivatives
This protocol describes the palladium-catalyzed coupling of an aryl bromide with a boronic acid to form a new carbon-carbon bond.
Reaction Scheme:
where Ar-Br is this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-5-methyl-3-chloro-2-fluoroaniline Derivatives
This protocol outlines the formation of a carbon-nitrogen bond by coupling an aryl bromide with an amine.
Reaction Scheme:
where Ar-Br is this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Seal the tube, then evacuate and backfill with argon.
-
Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, then dilute with diethyl ether (15 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-arylated product.
Sonogashira Coupling: Synthesis of 5-Alkynyl-3-chloro-2-fluorotoluene Derivatives
This protocol details the coupling of an aryl bromide with a terminal alkyne, catalyzed by palladium and copper(I).
Reaction Scheme:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of the building block for generating diverse derivatives.
Caption: Conceptual pathway for drug discovery starting from the building block.
References
Application of 5-Bromo-3-chloro-2-fluorotoluene in the Synthesis of Potent Kinase Inhibitors
Introduction
5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring three different halogen atoms and a methyl group, offers multiple reaction sites for synthetic diversification, making it an attractive starting material for the development of complex bioactive molecules. The presence of bromine, chlorine, and fluorine atoms can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability, membrane permeability, and binding affinity to biological targets. This application note details the use of this compound in the synthesis of a novel class of potent kinase inhibitors, highlighting its role in generating molecules with potential therapeutic applications in oncology.
Application in the Synthesis of Bisanilinopyrimidine Kinase Inhibitors
Recent advancements in cancer therapy have highlighted the importance of small molecule kinase inhibitors. These drugs target specific kinases, enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.
This compound is a key intermediate in the synthesis of bisanilinopyrimidine derivatives, a class of compounds that have shown significant promise as inhibitors of various kinases, including Aurora kinases, which are pivotal for mitotic progression. The synthetic strategy leverages the reactivity of the bromine atom for cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Experimental Protocols
General Synthetic Scheme:
The overall synthetic approach involves a key Buchwald-Hartwig amination reaction to couple this compound with a substituted aminopyrimidine, followed by further functionalization to yield the target kinase inhibitor.
Figure 1: General workflow for the synthesis of a kinase inhibitor.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic substituted aminopyrimidine.
Materials:
-
This compound
-
Substituted aminopyrimidine (e.g., 4-amino-2,6-dichloropyrimidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the substituted aminopyrimidine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Data Presentation
Table 1: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-amino-2,6-dichloropyrimidine |
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-dioxane |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Yield | 75% (representative) |
Signaling Pathway
The synthesized bisanilinopyrimidine derivatives are designed to inhibit Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for performing various palladium-catalyzed cross-coupling reactions with 5-Bromo-3-chloro-2-fluorotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, offering multiple points for diversification. The presence of three different halogen atoms (F, Cl, Br) allows for selective functionalization, primarily targeting the more reactive C-Br bond under specific catalytic conditions.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a polysubstituted substrate like this compound, the reactivity of the carbon-halogen bonds typically follows the order C-Br > C-Cl. This selectivity allows for the initial coupling reaction to occur at the bromide position, leaving the chloride and fluoride available for subsequent transformations. The protocols outlined below are model procedures adapted from established methods for aryl halides and are intended to serve as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[2][3][4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 3-chloro-2-fluoro-5-phenyltoluene.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water in a 4:1 ratio (v/v) to the flask.
-
The reaction mixture is stirred and heated to 80 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Summary (Representative Conditions):
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 80 °C |
| Reaction Time | 4-12 h (monitor by TLC/GC-MS) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7][8] This reaction is instrumental in the synthesis of substituted alkynes.[9]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 3-chloro-2-fluoro-5-(phenylethynyl)toluene.
Reaction Scheme:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Utilization of 5-Bromo-3-chloro-2-fluorotoluene in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals.[1] The strategic placement of bromine, chlorine, and fluorine atoms on the toluene ring offers multiple reaction sites and modulates the electronic properties of the molecule.[1] Halogenated aromatic compounds are crucial in the development of modern pesticides, herbicides, and fungicides, as the inclusion of halogens can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. While specific, publicly documented pathways to commercial agrochemicals using this compound are limited, its structural motifs are found in various bioactive molecules.[2]
These application notes provide a detailed, albeit illustrative, protocol for the potential use of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a prominent class of agricultural compounds. The outlined procedures are based on established chemical transformations for analogous compounds.
Hypothetical Application: Synthesis of a Pyrazole Carboxamide Fungicide
The following sections detail a potential synthetic route from this compound to a target pyrazole carboxamide fungicide. The pathway involves the initial conversion of the toluene derivative to a key aniline intermediate, which is then coupled with a pyrazole carboxylic acid derivative.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-3-chloro-2-fluoroaniline
The conversion of this compound to 5-Bromo-3-chloro-2-fluoroaniline can be conceptualized as a two-step process involving nitration followed by reduction.
Experimental Protocol: Step 1 - Nitration of this compound
This procedure describes the regioselective nitration of the toluene ring to introduce a nitro group, which is a precursor to the aniline.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Fuming Nitric Acid (90%) | Reagent Grade | Commercial Source |
| Sulfuric Acid (98%) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house Prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (5.0 eq) while maintaining the temperature below 10°C.
-
Once the addition is complete, add a pre-cooled (0°C) mixture of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10°C.
-
After the addition, allow the reaction mixture to stir at 0-5°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-derivative.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-bromo-1-chloro-2-fluoro-3-nitrobenzene.
Experimental Protocol: Step 2 - Reduction of 5-bromo-1-chloro-2-fluoro-3-nitrobenzene
This protocol outlines the reduction of the nitro group to an amine, yielding the key aniline intermediate.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-bromo-1-chloro-2-fluoro-3-nitrobenzene | Purified | From Step 1 |
| Iron Powder (Fe) | Fine Grade | Commercial Source |
| Acetic Acid (AcOH) | Glacial | Commercial Source |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial Source |
| Celite® | - | Commercial Source |
Procedure:
-
To a solution of 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (1.0 eq) in glacial acetic acid (10 vol), add iron powder (3.0 eq) in portions at 0°C.[3]
-
After the addition, allow the mixture to warm to room temperature and stir for 16 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to afford 5-bromo-3-chloro-2-fluoroaniline.[3]
Representative Data (Hypothetical):
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) |
| Nitration | 5-bromo-1-chloro-2-fluoro-3-nitrobenzene | 10.0 | 10.8 | ~85 | >95% |
| Reduction | 5-bromo-3-chloro-2-fluoroaniline | 10.0 | 8.3 | ~90 | >98% |
DOT Diagram for the Synthesis of 5-Bromo-3-chloro-2-fluoroaniline
Caption: Synthetic pathway from this compound to 5-Bromo-3-chloro-2-fluoroaniline.
Part 2: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This part describes the coupling of 5-Bromo-3-chloro-2-fluoroaniline with a pyrazole carboxylic acid chloride to form the final amide product.
Experimental Protocol: Amide Coupling Reaction
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-Bromo-3-chloro-2-fluoroaniline | >98% | From Part 1 |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride | ≥97% | Commercial Source |
| Triethylamine (TEA) | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Hydrochloric Acid (HCl) | 1 M solution | In-house Prep. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house Prep. |
Procedure:
-
Dissolve 5-Bromo-3-chloro-2-fluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 vol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane (2 vol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with dichloromethane (10 vol).
-
Wash the organic phase with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target pyrazole carboxamide fungicide.
Representative Data (Hypothetical):
| Product | Starting Aniline (g) | Product (g) | Yield (%) | Purity (by HPLC) |
| N-(5-bromo-3-chloro-2-fluorophenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide | 5.0 | 7.8 | ~92 | >99% |
DOT Diagram for the Experimental Workflow of Amide Coupling
Caption: Experimental workflow for the synthesis of a hypothetical pyrazole carboxamide fungicide.
This compound represents a valuable and highly functionalized starting material for the synthesis of complex molecules relevant to the agrochemical industry. Although direct, published synthetic routes to commercial agrochemicals from this specific toluene derivative are not widely available, its conversion to key intermediates, such as the corresponding aniline, opens up possibilities for its incorporation into a wide range of bioactive compounds, including the important class of pyrazole carboxamide fungicides. The protocols provided herein offer a representative framework for the potential application of this compound in agrochemical research and development. Further optimization of reaction conditions would be necessary for process scale-up.
References
Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-3-chloro-2-fluorotoluene, a sterically hindered and electronically complex aryl halide, with various boronic acids. Due to the presence of multiple halogen substituents, selective coupling at the more reactive bromine atom is the primary objective. The protocol is designed for researchers in drug development and materials science, providing a robust starting point for the synthesis of novel substituted fluorotoluene derivatives.
The reactivity of aryl halides in Suzuki coupling generally follows the trend I > OTf > Br >> Cl, making the selective activation of the C-Br bond in this compound feasible under carefully controlled conditions.[2][3][4] For sterically demanding substrates, the choice of a suitable palladium catalyst and ligand system is critical to achieving high yields and selectivity.[5][6][7] Catalysts employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have demonstrated high efficacy in coupling sterically hindered aryl halides.[8][9]
Materials and Methods
Reagents and Solvents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos, XPhos) or other suitable phosphine/NHC ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen manifold)
-
Syringes and needles for transfer of anhydrous solvents
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
1. Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (K₃PO₄, 3.0 mmol).
-
In a separate vial, prepare the catalyst system by adding Palladium(II) acetate (0.02 mmol) and the chosen phosphine ligand (0.04 mmol) to anhydrous toluene (2 mL). Stir this mixture at room temperature for 10 minutes under an inert atmosphere.
-
Add the pre-mixed catalyst to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[[“]]
2. Reaction Execution:
-
Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
4. Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with representative arylboronic acids. Yields are indicative and may vary based on specific experimental conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 90 | 24 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | t-Bu₃P (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75-85 |
Visualizations
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the Suzuki coupling experiment.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Always wear safety glasses, a lab coat, and gloves when handling chemicals.
Conclusion
This application note provides a comprehensive and detailed protocol for the Suzuki coupling of the challenging substrate, this compound. By utilizing appropriate palladium catalysts with bulky ligands, selective cross-coupling at the C-Br bond can be achieved in high yields. The provided protocol serves as a valuable starting point for the synthesis of a wide range of novel biaryl compounds, which are of significant interest in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrate combinations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive experimental procedure for the synthesis of nitrated derivatives of 5-Bromo-3-chloro-2-fluorotoluene, a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
Introduction
The nitration of aromatic compounds is a fundamental and crucial reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, or utilized for its electron-withdrawing properties. Halogenated and alkylated benzene derivatives are common precursors in the synthesis of complex organic molecules. This protocol details the nitration of this compound, a polysubstituted aromatic compound. The procedure is based on established methods for the nitration of halogenated toluenes, employing a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The regioselectivity of the reaction is governed by the directing effects of the substituents present on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the halogen atoms are deactivating, yet also ortho-, para-directing.[3][4][5] Careful consideration of these combined influences is essential for predicting the isomeric products.
Experimental Protocol
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade (98%) | e.g., Fisher Scientific | Dehydrating agent and catalyst |
| Fuming Nitric Acid (HNO₃) | Reagent Grade (≥90%) | e.g., Sigma-Aldrich | Nitrating agent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR | Reaction solvent (optional, for difficultly soluble substrates) |
| Deionized Water (H₂O) | --- | --- | For workup |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | --- | --- | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Sigma-Aldrich | Drying agent |
| Diethyl Ether (or Ethyl Acetate) | ACS Grade | e.g., Fisher Scientific | Extraction solvent |
2.2 Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
2.3 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: While maintaining the temperature at 0-5 °C, slowly add 3.0 mL of fuming nitric acid to the sulfuric acid using a dropping funnel. This mixture is highly corrosive and exothermic; ensure slow addition and efficient cooling.
-
Substrate Addition: In a separate beaker, dissolve 5.0 g of this compound in 10 mL of dichloromethane (if necessary for solubility). Slowly add this solution dropwise to the cold nitrating mixture over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a beaker with stirring. This step should be performed in a fume hood as nitrogen oxides may be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.
2.4 Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Concentrated acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate PPE.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.
-
Quenching the reaction mixture with water is highly exothermic.
Data Presentation
| Parameter | Value |
| Starting Material (this compound) | 5.0 g |
| Concentrated Sulfuric Acid | 10 mL |
| Fuming Nitric Acid | 3.0 mL |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Expected Product(s) | Isomeric mixture of nitrated derivatives |
| Theoretical Yield | To be calculated based on the nitrated product's molecular weight |
| Appearance of Product | Typically a pale yellow solid or oil |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: 5-Bromo-3-chloro-2-fluorotoluene as a Versatile Precursor for the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel heterocyclic molecules. The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions on the toluene ring provides multiple reactive sites for functionalization.[1] This unique substitution pattern allows for selective chemical transformations, making it a valuable precursor for creating complex molecular architectures. Halogenated aromatic compounds are crucial intermediates in medicinal chemistry and materials science, as the inclusion of halogens can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This document outlines several potential applications of this compound in the synthesis of novel heterocycles, providing detailed protocols for key cross-coupling reactions.
Due to the novelty of this compound as a research chemical, specific experimental data is not widely available in public scientific literature.[1] The following protocols are therefore based on well-established methodologies for similar polyhalogenated aromatic compounds and are intended to serve as a starting point for further investigation and optimization.
Synthesis of Biaryl Precursors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Given the reactivity trend of halogens in Suzuki couplings (I > Br > OTf > Cl), the bromine atom at the 5-position of this compound is expected to be the more reactive site, allowing for selective functionalization. The resulting biaryl compounds can serve as precursors for a variety of fused heterocyclic systems, such as carbazoles and dibenzofurans.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 3-chloro-2-fluoro-5-phenyltoluene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate flask, prepare the catalyst by adding palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to toluene (5 mL). Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Hypothetical Product |
| This compound (1 equiv) | Phenylboronic acid (1.2 equiv) | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/Water | 90 | 12 | 3-chloro-2-fluoro-5-phenyltoluene |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling.
Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly versatile and can be used to couple a wide range of aryl halides with various primary and secondary amines.[2] By reacting this compound with a suitable amine, a key intermediate for the synthesis of nitrogen-containing heterocycles such as benzimidazoles or quinazolinones can be obtained. The choice of ligand is crucial for the successful amination of aryl chlorides and bromides.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(3-chloro-2-fluoro-5-methylphenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and pass the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired aryl amine.
Data Presentation: Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Hypothetical Product |
| This compound (1 equiv) | Morpholine (1.2 equiv) | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu (1.4) | Toluene | 100 | 18 | 4-(3-chloro-2-fluoro-5-methylphenyl)morpholine |
Visualization: Buchwald-Hartwig Amination Logical Relationship
Caption: Key components for Buchwald-Hartwig amination.
Synthesis of Alkynyl Aromatics via Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a direct route to alkynyl-substituted aromatics, which are versatile intermediates for the synthesis of various heterocycles through subsequent cyclization reactions. For this compound, the bromine is the more reactive site for Sonogashira coupling. The resulting alkynyl toluene can then undergo intramolecular cyclization to form fused heterocycles like substituted indoles or benzofurans.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 1-chloro-2-fluoro-4-methyl-5-(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Hypothetical Product |
| This compound (1 equiv) | Phenylacetylene (1.1 equiv) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 8 | 1-chloro-2-fluoro-4-methyl-5-(phenylethynyl)benzene |
Visualization: Sonogashira Coupling and Cyclization Pathway
Caption: Pathway to fused heterocycles via Sonogashira coupling.
Conclusion
This compound represents a promising and versatile precursor for the synthesis of a wide array of novel heterocycles. The differential reactivity of its halogen substituents allows for selective functionalization through well-established cross-coupling methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic utility of this compound in the development of new chemical entities for pharmaceutical and materials science applications. Further investigation into the regioselectivity of these reactions and the development of subsequent cyclization strategies will undoubtedly unlock the full potential of this unique building block.
References
- 1. Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Metal-Catalyzed Reactions of 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential metal-catalyzed cross-coupling reactions of 5-Bromo-3-chloro-2-fluorotoluene, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are representative methods for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling reactions. Due to the limited availability of specific literature on this substrate, the following protocols are based on established methodologies for similar polyhalogenated aromatic compounds. Optimization may be necessary to achieve desired yields and purity.
Introduction
This compound is a polysubstituted aromatic compound with three distinct halogen atoms, offering a handle for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds typically follows the order C-Br > C-Cl. This selectivity allows for the targeted modification of the bromine position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. This characteristic makes this compound a valuable starting material for the synthesis of complex molecular architectures.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected outcomes for the metal-catalyzed reactions of this compound based on typical yields observed for analogous substrates.
| Reaction Type | Coupling Partner | Product | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 3-Chloro-2-fluoro-5-methyl-1,1'-biphenyl | 85-95 |
| 4-Methoxyphenylboronic acid | 3-Chloro-2-fluoro-4'-methoxy-5-methyl-1,1'-biphenyl | 80-90 | |
| Pyridine-3-boronic acid | 3-(3-Chloro-2-fluoro-5-methylphenyl)pyridine | 75-85 | |
| Buchwald-Hartwig | Morpholine | 4-(3-Chloro-2-fluoro-5-methylphenyl)morpholine | 80-90 |
| Aniline | N-(3-Chloro-2-fluoro-5-methylphenyl)aniline | 70-80 | |
| Benzylamine | N-(3-Chloro-2-fluoro-5-methylphenyl)benzylamine | 75-85 | |
| Sonogashira | Phenylacetylene | 1-(3-Chloro-2-fluoro-5-methylphenyl)-2-phenylethyne | 85-95 |
| Ethynyltrimethylsilane | ( (3-Chloro-2-fluoro-5-methylphenyl)ethynyl)trimethylsilane | 90-98 | |
| 1-Heptyne | 1-(3-Chloro-2-fluoro-5-methylphenyl)hept-1-yne | 80-90 |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene:Water 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.02 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and stir for 10 minutes to form the catalyst complex.
-
To a separate dry Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the pre-formed catalyst solution to the mixture of reactants.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired N-aryl product.
Diagram of Buchwald-Hartwig Amination Signaling Pathway:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling
This protocol provides a representative method for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.03 mmol).
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynylated product.
Diagram of Sonogashira Coupling Logical Relationship:
Caption: Key components of the Sonogashira coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-3-chloro-2-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Bromo-3-chloro-2-fluorotoluene from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PUR-001 | Low Purity After Distillation | - Co-distillation with impurities having similar boiling points (e.g., isomers, starting materials).- Inefficient distillation column.- Decomposition of the product at high temperatures. | - Utilize fractional distillation with a high-efficiency column (e.g., Vigreux or packed column).- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[1]- Analyze the distillate fractions by GC-MS or NMR to identify the impurity profile and optimize cut-off points. |
| PUR-002 | Product Solidifies in the Condenser During Distillation | - The melting point of this compound is close to the condenser temperature. | - Use a jacketed condenser with circulating warm water instead of cold tap water.- Gently heat the condenser with a heat gun if solidification begins. |
| PUR-003 | Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent).- Overloading of the column.- Improper packing of the stationary phase (e.g., silica gel).- Co-elution of impurities. | - Perform thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation (Rf value of ~0.3-0.4 for the product). A common eluent for similar compounds is a hexane:EtOAc mixture.[2]- Reduce the amount of crude product loaded onto the column.- Ensure the silica gel is packed uniformly to avoid channeling.- Consider using a different stationary phase or a gradient elution method. |
| PUR-004 | Oily Product After Crystallization | - Incomplete removal of solvent.- Presence of impurities that inhibit crystal formation. | - Wash the crystals with a small amount of cold, non-polar solvent (e.g., cold hexane).- Dry the product under high vacuum for an extended period.- Re-dissolve the oily product in a minimal amount of a suitable hot solvent and allow it to cool slowly for recrystallization. |
| PUR-005 | Product Discoloration (Yellow or Brown Hue) | - Presence of trace impurities or degradation products.[3]- Oxidation of the methyl group.[4] | - Treat the crude product with activated carbon before the final purification step to remove colored impurities.[5]- Ensure all solvents are freshly distilled and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: this compound is a polysubstituted aromatic compound.[4] While specific experimental data is not widely published, based on similar compounds, it is expected to be a solid or a high-boiling liquid at room temperature. Its molecular formula is C7H5BrClF.
Q2: What are the common impurities in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, regioisomers formed during halogenation steps, and by-products from side reactions. For example, if the synthesis involves a Sandmeyer reaction, residual diazonium salts or products of their decomposition could be present.[1]
Q3: Which analytical techniques are recommended for purity assessment?
A3: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile impurities and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify isomeric impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol describes the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Vigreux column (optional, for fractional distillation)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask.
-
Gradually apply vacuum to the system.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the expected boiling point under the applied pressure.
-
Stop the distillation once the temperature starts to rise again or when only a small residue remains in the flask.
-
Carefully release the vacuum before turning off the vacuum pump.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of this compound by flash column chromatography.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the optimal eluent system using TLC.
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved product onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 2. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 5. desotec.com [desotec.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-chloro-2-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-3-chloro-2-fluorotoluene. Given the absence of a standardized, publicly available protocol for this specific molecule, this guide presents plausible synthetic routes based on established principles of organic chemistry and provides solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges are achieving the correct regiochemistry of the three different halogen substituents on the toluene ring and preventing common side reactions. The methyl, chloro, fluoro, and bromo groups are all ortho-, para-directing, which can lead to the formation of multiple isomers.[1][2][3][4][5] Other potential issues include over-halogenation, and oxidation of the methyl group under harsh reaction conditions.[6]
Q2: What are the most plausible synthetic routes for this compound?
A2: Two plausible routes are proposed:
-
Route 1: Stepwise Halogenation of a Substituted Toluene. This approach involves the sequential introduction of halogen atoms onto a commercially available substituted toluene, such as 3-chloro-2-fluorotoluene. The order of halogenation is critical to direct the substituents to the desired positions.
-
Route 2: Sandmeyer Reaction from a Precursor Aniline. This route begins with a pre-functionalized aniline, such as 5-bromo-3-chloro-2-fluoroaniline, followed by a diazotization and subsequent reaction to introduce the methyl group.[6][7] This can offer better regiocontrol if the aniline precursor is readily accessible.
Q3: How can I purify the final product?
A3: Purification of polyhalogenated aromatic compounds often requires a combination of techniques.[8][9][10]
-
Column Chromatography: Silica gel chromatography is a standard method for separating isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[12]
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from non-volatile impurities.[10][12]
Q4: What are the expected spectroscopic signatures for this compound?
A4: While experimental data is scarce, theoretical ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a singlet for the methyl protons, with the aromatic protons shifted downfield due to the electron-withdrawing effects of the halogens.[6]
Troubleshooting Guides
Route 1: Stepwise Halogenation of 3-chloro-2-fluorotoluene
This route involves two main steps: chlorination and bromination.
Step 1: Chlorination of 2-fluorotoluene to 3-chloro-2-fluorotoluene (if starting from 2-fluorotoluene)
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low Conversion | Insufficiently active chlorinating agent or catalyst. | - Use a stronger Lewis acid catalyst (e.g., FeCl₃, AlCl₃).- Increase the reaction temperature cautiously.- Use a more reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂). |
| Formation of Multiple Isomers | The methyl and fluoro groups direct to multiple positions. | - Optimize the reaction temperature; lower temperatures often favor the para-isomer.- Experiment with different Lewis acid catalysts to influence regioselectivity. |
| Over-chlorination | Reaction conditions are too harsh. | - Use a milder chlorinating agent (e.g., N-chlorosuccinimide, NCS).- Reduce the reaction time and monitor the reaction progress closely using GC-MS or TLC. |
Step 2: Bromination of 3-chloro-2-fluorotoluene to this compound
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction or product loss during workup. | - Ensure the brominating agent (e.g., Br₂, NBS) is fresh and active.- Use an appropriate Lewis acid catalyst (e.g., FeBr₃, AlBr₃).- Optimize the reaction temperature and time.- During workup, ensure complete extraction of the product. |
| Formation of Isomers (e.g., 4-bromo isomer) | The directing effects of the chloro and fluoro groups lead to a mixture of products. | - Lowering the reaction temperature can increase the selectivity for the sterically less hindered product.- Explore the use of bulky brominating agents which may favor substitution at the less hindered position. |
| Side-chain Bromination | Radical reaction initiated by light or high temperatures. | - Conduct the reaction in the dark to avoid photochemical initiation of radical reactions.- Avoid excessively high temperatures. |
| Oxidation of Methyl Group | Use of a strong oxidizing brominating agent or harsh conditions. | - Use a milder brominating agent like N-bromosuccinimide (NBS).- Avoid strong oxidizing conditions. |
Route 2: Sandmeyer Reaction from 5-bromo-3-chloro-2-fluoroaniline
This route involves the conversion of the amino group to a methyl group via a diazotization reaction.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Incomplete Diazotization | Incorrect temperature or stoichiometry. | - Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.- Use a slight excess of sodium nitrite and a strong acid (e.g., H₂SO₄, HCl). |
| Decomposition of Diazonium Salt | The diazonium salt is unstable at higher temperatures. | - Use the diazonium salt immediately after its formation without isolation.- Keep the reaction mixture cold throughout the process. |
| Low Yield in the Methylation Step | Inefficient conversion of the diazonium salt to the toluene derivative. | - While direct methylation is not standard, explore modified Sandmeyer-type reactions.[6]- Consider alternative methods for introducing the methyl group, such as a cross-coupling reaction on a bromo- or iodo-analogue of the diazonium salt product. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | - Ensure anhydrous conditions as much as possible in the step following diazotization. |
Experimental Protocols
Note: These are generalized protocols based on analogous reactions and should be optimized for the specific substrate.
Protocol 1: Bromination of 3-chloro-2-fluorotoluene
-
Reaction Setup: To a stirred solution of 3-chloro-2-fluorotoluene in a suitable solvent (e.g., dichloromethane, carbon tetrachloride) in a flask protected from light, add a catalytic amount of a Lewis acid (e.g., iron filings or anhydrous FeBr₃).
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Diazotization and Sandmeyer-type Reaction of 5-bromo-3-chloro-2-fluoroaniline
-
Diazotization: Dissolve 5-bromo-3-chloro-2-fluoroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare the copper(I) reagent (e.g., CuBr for bromination, CuCl for chlorination).[7] For the introduction of a methyl group, a modified procedure would be necessary and would require specific literature precedent for analogous transformations.
-
Reaction: Slowly add the cold diazonium salt solution to the prepared copper(I) reagent solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purification: Purify the product using column chromatography or distillation.
Quantitative Data Summary
The following tables provide generalized quantitative data for analogous reactions to guide optimization. Actual results will vary based on the specific substrate and conditions.
Table 1: Typical Conditions for Aromatic Bromination
| Parameter | Range/Value | Notes |
| Brominating Agent | Br₂, NBS | Br₂ is more reactive; NBS is milder. |
| Catalyst | Fe, FeBr₃, AlBr₃ | Lewis acids activate the bromine. |
| Solvent | CH₂Cl₂, CCl₄, Acetic Acid | Inert solvents are preferred. |
| Temperature | 0 - 50 °C | Lower temperatures can improve selectivity. |
| Reaction Time | 1 - 24 hours | Monitor by GC or TLC. |
| Typical Yield | 60 - 90% | Highly dependent on substrate and selectivity. |
Table 2: Typical Conditions for Sandmeyer Reaction
| Parameter | Range/Value | Notes |
| Diazotization Temp. | 0 - 5 °C | Critical for diazonium salt stability. |
| Acid | H₂SO₄, HCl, HBr | Should be in excess. |
| Copper(I) Salt | CuCl, CuBr, CuCN | Stoichiometric amounts are often used. |
| Reaction Temperature | 0 - 60 °C | Varies with the specific Sandmeyer reaction. |
| Typical Yield | 50 - 80% | Can be lower for complex substrates. |
Visualizations
Caption: Proposed synthetic workflow for Route 1.
Caption: Troubleshooting logic for low yield in bromination.
References
- 1. Why chloro group is ortho para directing | Filo [askfilo.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 9. byjus.com [byjus.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 12. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
Troubleshooting failed reactions with 5-Bromo-3-chloro-2-fluorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-fluorotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound is a polyhalogenated aromatic compound primarily used as a building block in organic synthesis. Its diverse reactive sites make it a versatile intermediate for introducing a substituted toluene moiety into more complex molecules. Common applications include, but are not limited to:
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Cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and other palladium-catalyzed couplings.
-
Organometallic synthesis: Formation of Grignard or organolithium reagents for subsequent reactions with electrophiles.
-
Nucleophilic aromatic substitution (SNAr): Although less common due to the presence of less reactive halogens, it can be a potential pathway under specific conditions.
Q2: What is the expected order of reactivity for the halogens in cross-coupling reactions?
A2: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] Therefore, for this compound, the bromine atom is the most likely site of initial reactivity. Selective reaction at the chlorine atom would require more forcing conditions or a catalyst system specifically designed for aryl chloride activation. The fluorine atom is generally unreactive in these types of cross-coupling reactions.
Q3: Are there any known safety concerns when working with this compound?
A3: As with any halogenated organic compound, appropriate safety precautions should be taken. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, or skin contact. Specific toxicity data for this compound is not widely available, so it should be handled with care as a potential irritant and sensitizer.
Q4: How can I purify this compound if it contains impurities?
A4: Standard purification techniques for organic solids or high-boiling liquids can be employed. These include:
-
Recrystallization: From a suitable solvent system.
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Column chromatography: Using silica gel and an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Distillation: If the compound is a liquid at or near room temperature and thermally stable.
The choice of method will depend on the nature of the impurities. It is recommended to analyze the crude material by techniques such as NMR or GC-MS to identify the impurities before selecting a purification strategy.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the desired coupled product.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action(s) | Rationale |
| Poor Reagent Quality | Use fresh, high-purity boronic acid/ester.Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely ground.Use degassed solvents. | Boronic acids can degrade over time, and water can interfere with the catalytic cycle. Finely ground base improves solubility and reactivity. Oxygen can deactivate the palladium catalyst. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand.Consider using a pre-catalyst for more reliable activation.Screen different ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for sterically hindered substrates.[2][3] | Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage. Pre-catalysts often provide more consistent results. Ligand choice is crucial for activating the C-Br bond, especially with the ortho-fluoro and chloro substituents causing steric hindrance. |
| Suboptimal Reaction Conditions | Increase the reaction temperature.Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).Try a different solvent (e.g., dioxane, toluene, DMF). | Higher temperatures can overcome the activation energy barrier. Increased catalyst concentration can improve reaction rates. Solvent choice can affect the solubility of reagents and the stability of the catalytic species. |
| Chemoselectivity Issues | If reaction at the C-Cl bond is observed, lower the reaction temperature and use a ligand known for C-Br selectivity. | While C-Br is more reactive, aggressive conditions might lead to some reaction at the C-Cl bond. |
| Homocoupling of Boronic Acid | Ensure thorough degassing of the reaction mixture.Add the aryl halide before the palladium catalyst. | Oxygen can promote the homocoupling of boronic acids.[4] Adding the aryl halide first can favor the desired cross-coupling pathway. |
Guide 2: Buchwald-Hartwig Amination Reactions
Problem: Incomplete conversion or formation of side products.
Buchwald-Hartwig aminations can be sensitive to various factors. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for problematic Buchwald-Hartwig aminations.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action(s) | Rationale |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base like NaOt-Bu or LHMDS.Ensure the base is fresh and handled under inert conditions. | A strong base is required for the deprotonation of the amine to form the active nucleophile.[5] Common carbonate bases may not be strong enough. |
| Ligand Incompatibility | For sterically hindered substrates like this compound, use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6][7]Consider using a pre-catalyst with the appropriate ligand. | Steric hindrance from the ortho-substituents can inhibit the reaction. Bulky ligands promote the reductive elimination step and stabilize the active catalytic species. |
| Solvent Issues | Use anhydrous, aprotic solvents like toluene, dioxane, or THF.Ensure the solvent is thoroughly degassed. | Protic solvents will quench the strong base. Oxygen can lead to catalyst decomposition and side reactions. |
| Amine Reactivity | For weakly nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) may be necessary.Protect any other reactive functional groups on the amine. | The nucleophilicity of the amine partner will influence the reaction rate. |
| Hydrodehalogenation | If the starting material is being consumed but the desired product is not formed, and the dehalogenated arene is observed, this side reaction is likely occurring. Lowering the reaction temperature or changing the ligand may help. | This is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced.[8] |
Guide 3: Grignard Reagent Formation and Use
Problem: Failure to form the Grignard reagent or low yield in subsequent reactions.
Grignard reagent formation is highly sensitive to reaction conditions.
Caption: Troubleshooting workflow for Grignard reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action(s) | Rationale |
| Presence of Water | Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).Use anhydrous solvents (e.g., diethyl ether, THF). | Grignard reagents are strong bases and will be quenched by even trace amounts of water.[9][10] |
| Inactive Magnesium | Use fresh magnesium turnings.Activate the magnesium by grinding without solvent, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11][12] | Magnesium is often coated with a passivating layer of magnesium oxide which prevents the reaction from initiating.[11] |
| Aryl Halide Reactivity | The C-Br bond should be reactive enough for Grignard formation. If no reaction occurs, consider gentle heating to initiate.The C-F and C-Cl bonds are generally unreactive towards direct Grignard formation.[13][14] | The reactivity order for Grignard formation is I > Br > Cl >> F.[9] |
| Low Yield in Subsequent Reaction | Ensure the electrophile is also anhydrous.For sterically hindered ketones, enolization of the ketone by the Grignard reagent can be a competing side reaction.[15] | Any protic source will quench the Grignard reagent. Steric hindrance can favor the Grignard reagent acting as a base rather than a nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.).
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Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
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Add anhydrous, degassed solvent (e.g., toluene).
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Add this compound (1.0 equiv.) and the amine (1.2 equiv.) via syringe.
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Heat the reaction mixture to the desired temperature (typically 90-120 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: General Procedure for Grignard Reagent Formation
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Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
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Activate the magnesium with a small crystal of iodine if necessary.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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Dissolve this compound (1.0 equiv.) in anhydrous ether or THF and add it to the dropping funnel.
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Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not start, gentle warming may be required.
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Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
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The resulting Grignard reagent is ready for use in subsequent reactions. It is recommended to titrate the Grignard reagent to determine its exact concentration before use.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. organic chemistry - Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 15. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Reactions of Polyhalogenated Aromatic Compounds
Disclaimer: Specific experimental data for 5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1) is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of palladium catalysis involving polyhalogenated aromatic substrates and are intended to serve as a general guide. This compound is used as a representative example to illustrate these principles.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using polyhalogenated aromatic compounds like this compound in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Conversion of the Starting Material
Question: I am not observing any significant consumption of my this compound in my Suzuki/Heck/Buchwald-Hartwig reaction. What are the possible causes and solutions?
Answer:
Possible Causes:
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Inactive Catalyst: The Pd(0) active species may not be generating in situ, or the catalyst may have been deactivated by oxygen.
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Poor Ligand Choice: The phosphine ligand may be too bulky or not electron-rich enough to promote oxidative addition.
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Inappropriate Base: The base may be too weak to facilitate the transmetalation step (in Suzuki) or the deprotonation of the amine/alkene.
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Low Reaction Temperature: The energy barrier for the oxidative addition of the C-Br bond may not be overcome at the current temperature.
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Solvent Effects: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.
Recommended Solutions:
-
Catalyst and Ligand:
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Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
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Consider using a pre-catalyst that is more readily activated to Pd(0).
-
For the C-Br bond, a moderately electron-rich and sterically accessible phosphine ligand is often a good starting point.
-
-
Base and Temperature:
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For Suzuki reactions, consider switching to a stronger base like CsF or K3PO4.
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For Buchwald-Hartwig aminations, a strong base like NaOt-Bu or LHMDS is often necessary.
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Gradually increase the reaction temperature in increments of 10-20 °C.
-
-
Solvent:
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Ensure all reagents are sufficiently soluble in the chosen solvent.
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Consider switching to a different solvent system. For example, if using THF, try dioxane or toluene.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing a high percentage of side products such as homocoupled boronic acid (in Suzuki) or dehalogenated starting material. How can I minimize these?
Answer:
Possible Causes of Homocoupling (Suzuki):
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Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
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High Catalyst Loading: Higher concentrations of palladium can sometimes favor homocoupling.
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Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate may have a longer lifetime to react with other species, or the boronic acid may be prone to decomposition.
Possible Causes of Dehalogenation:
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation of the organopalladium intermediate.
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Certain Solvents or Bases: Some solvents (like alcohols) or bases can act as hydride sources, leading to dehalogenation.
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Slow Reductive Elimination: If the final reductive elimination step is slow, the organopalladium intermediate may undergo side reactions.
Recommended Solutions:
-
To Minimize Homocoupling:
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Thoroughly degas all solvents and reagents before use.
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Use the lowest effective catalyst loading.
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Ensure the chosen base is effective for the transmetalation step.
-
-
To Minimize Dehalogenation:
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Use anhydrous solvents and reagents.
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Avoid using alcoholic solvents if dehalogenation is a significant issue.
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Choose a ligand that promotes rapid reductive elimination. Bulky, electron-rich ligands often accelerate this step.
-
Frequently Asked Questions (FAQs)
Q1: In this compound, which halogen is expected to react first in a palladium-catalyzed cross-coupling reaction?
A1: The reactivity of halogens in palladium-catalyzed oxidative addition generally follows the order: I > Br > Cl > F.[1] Therefore, the Carbon-Bromine (C-Br) bond is the most likely site of reaction. Selective coupling at the C-Br bond can be achieved under carefully controlled conditions.
Q2: Is it possible to achieve cross-coupling at the C-Cl bond of this compound?
A2: Yes, but it typically requires more forcing conditions after the C-Br bond has reacted. To achieve coupling at the C-Cl bond, one would generally need:
-
A more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine ligand).
-
A higher reaction temperature.
-
A stronger base.
Q3: What are some common side products to expect when working with this compound?
A3: Besides the desired cross-coupling product, you may observe:
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Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.
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Homocoupling: Dimerization of the boronic acid (in Suzuki) or the aryl halide itself.
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Isomerization: In some cases, migration of the methyl group or other substituents can occur under harsh conditions, though this is less common.
Q4: How does the fluorine substituent affect the reactivity of this compound?
A4: The fluorine atom has two main effects:
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Inductive Effect: As a highly electronegative atom, it withdraws electron density from the aromatic ring, making the C-Br and C-Cl bonds more electron-deficient and potentially more susceptible to oxidative addition.
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Steric Effect: Its position ortho to the chloro and meta to the bromo group can influence the approach of the palladium catalyst and the coupling partner, potentially affecting the reaction rate.
Data Presentation
The following tables present hypothetical data to illustrate the effect of various reaction parameters on a Suzuki-Miyaura coupling with this compound.
Table 1: Illustrative Effect of Catalyst, Ligand, and Base on Suzuki Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Major Side Product (Yield %) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 | Dioxane/H2O | 100 | 45 | Dehalogenation (20%) |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 110 | 85 | Homocoupling (5%) |
| 3 | Pd2(dba)3 (1) | XPhos (2.5) | CsF | THF | 80 | 78 | Dehalogenation (10%) |
| 4 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOt-Bu | Dioxane | 100 | 60 | Homocoupling (15%) |
Table 2: Illustrative Effect of Solvent and Temperature
| Entry | Pd Source/Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Notes |
| 1 | Pd(OAc)2/SPhos | K3PO4 | THF | 80 | 70 | Slower reaction rate |
| 2 | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 100 | 82 | Good balance of yield and rate |
| 3 | Pd(OAc)2/SPhos | K3PO4 | Toluene | 110 | 85 | Faster reaction, slight increase in side products |
| 4 | Pd(OAc)2/SPhos | K3PO4 | DMF | 120 | 75 | Increased dehalogenation observed |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K3PO4, 2.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
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Add the degassed solvent (e.g., toluene, to make a 0.1 M solution).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., a G3-precatalyst, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add the degassed solvent (e.g., dioxane, to make a 0.1 M solution).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for low product yield.
Caption: Competing reaction pathways in palladium catalysis.
Caption: Key factors governing chemoselectivity.
References
Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-3-chloro-2-fluorotoluene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and adaptable method for the synthesis of this compound is a Sandmeyer reaction.[1][2] This multi-step process typically begins with the diazotization of a substituted aniline, such as 3-chloro-2-fluoro-5-bromoaniline, followed by a copper(I) salt-mediated displacement of the diazonium group.
Q2: What are the critical parameters affecting the yield of the Sandmeyer reaction for this synthesis?
A2: Several factors critically influence the overall yield. These include the stability of the intermediate diazonium salt, the temperature of both the diazotization and Sandmeyer reactions, the concentration of the acid used, and the purity of the starting materials.[3] Side reactions, such as the coupling of the diazonium salt, can also significantly lower the yield.[3]
Q3: How can the stability of the diazonium salt be improved?
A3: Maintaining a low temperature, typically between 0-5°C, during the diazotization process is crucial to prevent the decomposition of the unstable diazonium salt.[4][5] Additionally, using a continuous flow reactor, such as a tubular reactor, for diazotization can enhance stability and reduce side reactions by ensuring rapid mixing and precise temperature control, leading to a higher yield.[3]
Q4: What are common impurities encountered in the synthesis, and how can they be removed?
A4: Common impurities may include regioisomers formed during the synthesis, unreacted starting materials, and byproducts from side reactions like diazonium salt coupling. Purification can be achieved through techniques such as vacuum distillation or column chromatography.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of diazonium salt: The diazonium salt is unstable and can decompose if the temperature is not strictly controlled. | Maintain the temperature of the diazotization reaction between 0-5°C. Use a calibrated thermometer and an efficient cooling bath. Consider using a tubular reactor for better temperature management.[3] |
| Inefficient Sandmeyer reaction: The copper-catalyzed displacement may be incomplete. | Ensure the use of a fresh, high-quality copper(I) bromide catalyst. The reaction temperature for the Sandmeyer step should be optimized, typically in the range of 100-130°C.[3] | |
| Poor quality of starting materials: Impurities in the starting aniline can interfere with the reaction. | Use highly pure 3-chloro-2-fluoro-5-bromoaniline. Recrystallize or distill the starting material if necessary. | |
| Formation of Colored Impurities | Azo coupling side reaction: The diazonium salt can couple with the starting aniline or the product to form colored azo compounds. | Maintain a low concentration of the diazonium salt. Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent a localized excess of nitrous acid. |
| Reaction Stalls or is Sluggish | Insufficient acid concentration: The diazotization reaction requires a strong acidic medium. | Use a sufficient excess of a strong acid like sulfuric acid. A patent suggests that a sulfuric acid concentration below 35% can significantly reduce the yield.[3] |
| Low reaction temperature for Sandmeyer step: The displacement reaction may be too slow at lower temperatures. | Gradually increase the temperature of the Sandmeyer reaction mixture to the optimal range (100-130°C) after the addition of the diazonium salt is complete.[3] | |
| Difficulty in Product Isolation | Emulsion formation during workup: The product may form a stable emulsion with the aqueous layer during extraction. | Add a small amount of a saturated brine solution to break the emulsion. If the problem persists, filtration through a pad of celite may be helpful. |
Experimental Protocols
Protocol 1: Diazotization of 3-chloro-2-fluoro-5-bromoaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-2-fluoro-5-bromoaniline (1 equivalent) in concentrated sulfuric acid (98%, approximately 1.2-2 mL per gram of aniline).[3]
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of cuprous bromide (CuBr, 1.2 equivalents) in 48% hydrobromic acid.[3]
-
Heat the cuprous bromide solution to 100-130°C.[3]
-
Slowly and carefully add the cold diazonium salt solution prepared in Protocol 1 to the hot cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, maintain the reaction mixture at 100-130°C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for a similar synthesis of 3,5-dichloro-4-bromofluorobenzene via a Sandmeyer reaction, as described in patent CN103664511A.[3] These conditions can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 3,5-dichloro-4-fluoroaniline | 3,5-dichloro-4-fluoroaniline |
| Diazotization Reagent | 30% aq. Sodium Nitrite | 30% aq. Sodium Nitrite |
| Acid | 35% Sulfuric Acid | 98% Sulfuric Acid |
| Diazotization Reactor | Tubular Reactor (ID: 15mm, L: 7m) | Tubular Reactor (ID: 7mm, L: 5m) |
| Diazotization Temp. | 15-20°C | 15-20°C |
| Sandmeyer Reagent | Cuprous Bromide (CuBr) | Cuprous Bromide (CuBr) |
| Sandmeyer Temp. | 100-130°C | 100-130°C |
| Yield | 63% | 75% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing the yield of the synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. pdf.dotool.net [pdf.dotool.net]
- 6. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Bromo-3-chloro-2-fluorotoluene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and removing byproducts during the synthesis of 5-Bromo-3-chloro-2-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts in the synthesis of this compound?
A1: The synthesis of this compound, a polysubstituted aromatic compound, typically involves a multi-step process where byproduct formation can occur at various stages.[1] The most critical step prone to side reactions is the diazotization of the aniline precursor (e.g., 5-bromo-3-chloro-2-fluoroaniline) followed by a Sandmeyer-type reaction to introduce the desired substituent.[1] Key sources of byproducts include:
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Incomplete Diazotization: Unreacted aniline precursor remaining in the reaction mixture.
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Decomposition of Diazonium Salt: The diazonium salt intermediate can be unstable and decompose, especially at elevated temperatures, leading to the formation of phenolic byproducts or tarry substances.[2]
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Side Reactions of the Diazonium Salt: Undesired coupling reactions can occur, leading to the formation of colored azo compounds.
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Isomeric Impurities: The synthesis of the aniline precursor itself may result in a mixture of isomers, which are then carried through the subsequent reaction steps. The separation of these closely related isomers can be challenging.
-
Byproducts from Halogenation Steps: In the synthesis of the substituted aniline precursor, non-selective halogenation can lead to the formation of isomers with bromine and chlorine at different positions on the aromatic ring.
Q2: I am observing a lower than expected yield and a significant amount of dark, tarry material in my reaction. What could be the cause?
A2: The formation of tarry material is a common issue in diazotization reactions and is often indicative of diazonium salt decomposition.[2] This is typically caused by:
-
Inadequate Temperature Control: Diazotization reactions must be carried out at low temperatures, usually between 0-5 °C, to ensure the stability of the diazonium salt.
-
Localized Overheating: Poor stirring or too rapid addition of reagents can create localized hot spots, leading to decomposition.
-
Incorrect Stoichiometry: An improper ratio of sodium nitrite to the aniline precursor and acid can lead to side reactions.
To mitigate this, ensure rigorous temperature control with an efficient cooling bath, slow and controlled addition of reagents with vigorous stirring, and precise measurement of all reactants.
Q3: My final product is contaminated with an impurity that has a very similar polarity, making it difficult to separate by column chromatography. What could this impurity be and how can I remove it?
A3: An impurity with similar polarity is likely an isomer of the desired product. The formation of positional isomers is a common challenge in the synthesis of polysubstituted benzenes.[3] The specific isomer will depend on the synthetic route used to prepare the aniline precursor.
For removal, consider the following techniques:
-
Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, this can be an effective purification method.
-
Recrystallization: This technique can be highly effective for separating isomers if a suitable solvent system can be found where the solubility of the desired product and the isomeric impurity differ significantly at different temperatures.
-
Preparative High-Performance Liquid Chromatography (HPLC): While more resource-intensive, preparative HPLC with an appropriate stationary phase (e.g., C18 or a specialized phase for aromatic compounds) can provide excellent separation of isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Crude Product | 1. Incomplete diazotization of the aniline precursor. 2. Decomposition of the diazonium salt due to high temperature. 3. Suboptimal conditions for the Sandmeyer (or related) reaction. | 1. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting aniline. 2. Maintain a reaction temperature of 0-5 °C during diazotization and ensure efficient stirring. 3. Optimize the stoichiometry of the copper salt catalyst and the reaction temperature for the substitution step. |
| Presence of a Colored Impurity (Yellow/Orange/Red) | Formation of azo compounds due to coupling reactions of the diazonium salt. | Ensure the reaction medium is sufficiently acidic to suppress coupling reactions. The pH should be kept low throughout the diazotization and subsequent reaction. |
| Product Contaminated with Starting Aniline | Incomplete diazotization reaction. | Increase the reaction time for diazotization or adjust the stoichiometry of sodium nitrite and acid. The crude product can be washed with a dilute acid solution to remove the basic aniline. |
| Formation of Phenolic Byproducts | Decomposition of the diazonium salt by reaction with water. | Maintain low reaction temperatures and use a non-aqueous workup if possible. |
| Presence of Isomeric Impurities | Non-regioselective halogenation during the synthesis of the aniline precursor. | Optimize the halogenation conditions (e.g., choice of halogenating agent, solvent, temperature) to favor the formation of the desired isomer. Purification of the aniline precursor before diazotization is highly recommended. |
| Difficulty in Removing Tarry Residues | Significant decomposition of the diazonium salt. | Filter the crude reaction mixture through a pad of celite or silica gel before proceeding with extraction and further purification. |
Experimental Protocols
General Protocol for Diazotization and Sandmeyer Reaction
This is a generalized protocol and may require optimization for specific substrates and scales.
-
Diazotization of 5-Bromo-3-chloro-2-fluoroaniline:
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Dissolve the aniline precursor in an appropriate acidic solution (e.g., a mixture of HBr and H₂O) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Continue stirring at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction (Bromination Example):
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) or by vacuum distillation.
-
Analytical Method for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing the purity of this compound and identifying byproducts.
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Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of halogenated aromatic compounds.
-
Injector and Detector Temperatures: Typically set around 250 °C and 280 °C, respectively.
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Oven Temperature Program: A temperature gradient program, for example, starting at a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 250 °C), will be necessary to separate compounds with different boiling points.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to libraries for compound identification.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Stability issues of 5-Bromo-3-chloro-2-fluorotoluene under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromo-3-chloro-2-fluorotoluene, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
While specific degradation data for this compound is not extensively available in public literature, potential stability issues under acidic conditions can be inferred from the general chemistry of halogenated aromatic compounds.[1] The primary concerns include:
-
Hydrolysis: Although aryl halides are generally resistant to hydrolysis, prolonged exposure to strong acids and high temperatures could potentially lead to the displacement of one of the halogen substituents (likely bromine or chlorine) with a hydroxyl group.
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Oxidation: The methyl group attached to the benzene ring is a primary site for oxidative transformation.[1] In the presence of oxidizing agents, which can sometimes be impurities in acidic media or generated under certain conditions, the methyl group could be oxidized to a carboxylic acid, forming 5-bromo-3-chloro-2-fluorobenzoic acid.[1]
-
Dehalogenation: Reductive dehalogenation is another possible degradation pathway, though typically less common under simple acidic stress unless reducing agents are present.
Q2: What typical acidic conditions are used in forced degradation studies?
Forced degradation studies, or stress testing, are crucial for evaluating the intrinsic stability of a compound.[2] According to regulatory guidelines and common practices, typical acidic stress conditions involve:
-
Acid Type: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.
-
Concentration: A concentration of 0.1 N is a standard starting point.[3]
-
Temperature: Studies are often conducted at elevated temperatures (e.g., 40°C, 60°C, or 80°C) to accelerate degradation.
-
Duration: The incubation time can range from a few hours to several days, depending on the stability of the molecule.[4]
The goal is to achieve a target degradation of approximately 10-20% to ensure that the analytical methods can detect and quantify the degradation products.[5]
Q3: How can I monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of aromatic compounds.[4][6] An appropriate reversed-phase HPLC method should be developed to separate the parent compound from any potential degradants. The use of a diode-array detector (DAD) can be beneficial for obtaining UV spectra of the peaks to help in peak tracking and identification.[6] For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of this compound under acidic conditions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial acidic stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the acid concentration (e.g., to 1 N HCl). Increase the temperature. Extend the duration of the study. |
| Too much degradation observed (e.g., >50%) very quickly. | The stress conditions are too harsh. | Decrease the acid concentration. Lower the temperature. Reduce the incubation time and sample at earlier time points. |
| Multiple unknown peaks appear in the chromatogram. | The compound is degrading into several products. Impurities in the starting material or reagents. | Use LC-MS to identify the mass of the unknown peaks and propose potential structures. Ensure the purity of the starting material and use high-purity reagents. |
| Poor peak shape or resolution in the HPLC analysis. | The analytical method is not optimized. Co-elution of the parent compound and degradants. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature). A stability-indicating method must be able to resolve all significant peaks.[5] |
| Inconsistent or non-reproducible results. | Variability in experimental conditions. Instability of degradation products. Adsorption of the compound to container surfaces. | Tightly control experimental parameters (temperature, concentration, time). Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., neutralization and freezing).[4] Consider using inert materials for sample containers, such as Teflon.[4] |
Experimental Protocols
Protocol 1: General Acidic Stress Testing
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Add a known volume of the stock solution to a solution of 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a control sample by adding the same volume of the stock solution to purified water.
-
-
Incubation:
-
Incubate the stress and control samples in a constant temperature bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[4]
-
-
Sample Quenching and Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
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Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Calculate the percentage of each degradation product.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5]
-
Column Selection: Start with a common reversed-phase column, such as a C18 or C8, with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
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Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Perform gradient elution to ensure separation of all components. A typical starting gradient could be from 30% to 90% organic solvent over 20-30 minutes.
-
-
Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Optimization:
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Analyze a mixture of the stressed (degraded) and unstressed samples.
-
Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (typically >1.5) between the parent peak and all degradation product peaks.
-
-
Validation: Once the method is optimized, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability testing of this compound.
Caption: A logical workflow for troubleshooting unexpected results during degradation studies.
Caption: Potential degradation pathways for this compound under stress conditions.
Caption: A typical experimental workflow for conducting a forced degradation study.
References
Technical Support Center: Regioselective Functionalization of 5-Bromo-3-chloro-2-fluorotoluene
Welcome to the technical support center for the regioselective functionalization of 5-Bromo-3-chloro-2-fluorotoluene. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for functionalization?
A1: The Carbon-Bromine (C-Br) bond at the C5 position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the C3 position under most conditions, particularly for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The Carbon-Fluorine (C-F) bond is the strongest and generally remains unreactive under these conditions.[1][2]
Q2: How can I achieve selective functionalization at the C-Br bond?
A2: Regioselectivity is primarily achieved by exploiting the differential reactivity of the C-Br and C-Cl bonds.
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Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions are inherently selective for the oxidative addition into the C-Br bond over the C-Cl bond. By carefully selecting the catalyst, ligands, and reaction conditions, high selectivity for C5 functionalization can be achieved.[3][4]
-
Lithium-Halogen Exchange: This reaction is also highly selective for bromine over chlorine. Treating the substrate with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures will preferentially form the 5-lithiated species, which can then be trapped with an electrophile.[5][6]
Q3: Is it possible to functionalize the C-Cl bond selectively?
A3: While more challenging, selective functionalization at the C-Cl bond is possible. A common strategy involves a two-step process:
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First, functionalize the more reactive C-Br bond.
-
Then, under more forcing reaction conditions (e.g., higher temperatures, more electron-rich and bulky ligands), functionalize the remaining C-Cl bond.[7][8] Direct selective functionalization of C-Cl in the presence of C-Br is very difficult and typically requires specialized catalytic systems designed to invert the usual reactivity pattern.[4]
Q4: What are the key factors influencing the success of a cross-coupling reaction with this substrate?
A4: The key factors are:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Electron-rich and sterically hindered ligands often improve catalytic activity, especially for the less reactive C-Cl bond.[7][9]
-
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[10][11]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial in Suzuki reactions.[10]
-
Temperature: Higher temperatures are often required to activate the C-Cl bond, while reactions at the C-Br bond can often be performed under milder conditions.
Q5: Why am I observing dehalogenation of my starting material?
A5: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[10] It can occur if the palladium-hydride species, formed from side reactions with the solvent or base, undergoes reductive elimination with the aryl halide complex.[10] To minimize this, ensure your reaction is properly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).
Troubleshooting Guides
This section addresses common problems encountered during the regioselective functionalization of this compound.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh palladium source and ensure ligands have not oxidized. Consider using a pre-formed catalyst.[7] |
| Inefficient Oxidative Addition | For C-Cl coupling, switch to a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine ligand).[8] Increase the reaction temperature. |
| Poor Transmetalation | Ensure the base is appropriate and sufficiently strong. For boronic acids prone to decomposition, consider using potassium trifluoroborate salts or MIDA boronates.[9] |
| Protodeboronation of Boronic Acid | Use less harsh reaction conditions or a more stable boronate derivative.[7] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Oxygen can lead to homocoupling of the boronic acid and catalyst deactivation.[10] |
Problem 2: Poor Regioselectivity (Mixture of C-Br and C-Cl functionalization)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | If targeting the C-Br bond, lower the reaction temperature and reduce the reaction time. |
| Catalyst System Not Selective | Screen different palladium/ligand combinations. Less reactive catalysts may favor C-Br functionalization. |
| Reaction Type | For highest C-Br selectivity, consider using lithium-halogen exchange at low temperatures (-78 °C) followed by electrophilic quench.[5] |
Problem 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Caused by oxygen or Pd(II) species. Ensure the reaction is thoroughly degassed. Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).[10] |
| Dehalogenation | Minimize sources of palladium hydrides. Ensure the base and solvent are pure and dry.[10] |
| Beta-Hydride Elimination (in Amination) | Can compete with reductive elimination. Using sterically hindered ligands can disfavor this side reaction by promoting faster reductive elimination.[12] |
Data Presentation: Representative Reaction Conditions
The following tables provide starting conditions for common regioselective transformations. These should be considered as a baseline for further optimization.
Table 1: Regioselective Suzuki-Miyaura Coupling at C-Br
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/H₂O or Dioxane/H₂O (10:1) |
| Temperature | 80-100 °C |
| Atmosphere | Argon or Nitrogen |
Table 2: Regioselective Buchwald-Hartwig Amination at C-Br
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | RuPhos or BrettPhos (2-4 mol%) |
| Base | NaOtBu or LiHMDS (1.4 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 90-110 °C |
| Atmosphere | Argon or Nitrogen |
Table 3: Regioselective Lithiation-Electrophilic Quench at C-Br
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Lithium Reagent | n-BuLi or s-BuLi (1.1 equiv) |
| Electrophile | Aldehyde, Ketone, CO₂, etc. (1.2 equiv) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C |
| Atmosphere | Argon or Nitrogen |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
In a separate flask under argon, dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the Schlenk tube containing the catalyst and base.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Regioselective Lithiation and Quench with an Electrophile
-
Add this compound (1.0 mmol) to an oven-dried, three-neck flask under an argon atmosphere.
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and then quench by the careful addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for regioselective functionalization.
Caption: Troubleshooting guide for poor regioselectivity.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Analytical methods for detecting impurities in 5-Bromo-3-chloro-2-fluorotoluene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 5-Bromo-3-chloro-2-fluorotoluene. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Given the nature of its synthesis, which typically involves electrophilic aromatic substitution, the most probable impurities are positional isomers. These are molecules with the same chemical formula but different arrangements of the bromo, chloro, and fluoro substituents on the toluene ring. Other potential impurities could include starting materials from the synthesis, by-products from incomplete reactions, or degradation products such as 5-bromo-3-chloro-2-fluorobenzoic acid, which can form through oxidation of the methyl group.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and semi-volatile impurities, including positional isomers of halogenated toluenes. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is also a powerful tool for the separation of non-volatile impurities and can be optimized to resolve isomeric compounds.
Q3: How can I distinguish between positional isomers using GC-MS?
A3: Positional isomers will have the same mass, but they often exhibit slightly different retention times on a GC column due to differences in their boiling points and interactions with the stationary phase. While their mass spectra may be very similar, minor differences in fragmentation patterns can sometimes be observed. The primary identification will rely on the separation achieved by the gas chromatograph.
Q4: What are the characteristic features to look for in the mass spectrum of this compound and its impurities?
A4: Due to the presence of bromine and chlorine, the mass spectrum will show a characteristic isotopic pattern. A compound with one bromine atom will have M and M+2 peaks of nearly equal intensity. A compound with one chlorine atom will have M and M+2 peaks with an approximate 3:1 intensity ratio. For a molecule containing both, a complex isotopic pattern for the molecular ion and any fragments containing these halogens will be observed.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Poor separation of isomeric impurities.
-
Possible Cause: The GC column is not providing sufficient selectivity for the isomers.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: A slower temperature ramp can improve the resolution of closely eluting peaks.
-
Select a Different Column: A column with a different stationary phase may offer better selectivity. For halogenated aromatic compounds, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point, but a more polar phase might be necessary.
-
Increase Column Length: A longer column will provide more theoretical plates and can enhance separation.
-
Issue 2: Peak tailing for the main component and impurities.
-
Possible Cause: Active sites in the GC inlet or column are interacting with the analytes.
-
Troubleshooting Steps:
-
Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner.
-
Column Maintenance: If the column is old, it may need to be conditioned or the front end trimmed to remove active sites.
-
Check for Contamination: Ensure the syringe and sample vials are clean.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Fluctuations in carrier gas flow rate or oven temperature.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Verify Flow Rate: Measure the carrier gas flow rate at the detector outlet to ensure it is stable and at the setpoint.
-
Calibrate Oven Temperature: Ensure the GC oven temperature is accurate and stable.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Co-elution of the main peak with an impurity.
-
Possible Cause: The mobile phase composition is not optimal for separation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: If using reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify pH (if applicable): If any of the compounds have ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
Issue 2: Broad peak shapes.
-
Possible Cause: Issues with the column, mobile phase, or sample solvent.
-
Troubleshooting Steps:
-
Column Health: The column may be overloaded or contaminated. Try injecting a smaller sample volume or flushing the column with a strong solvent.
-
Mobile Phase Miscibility: Ensure the mobile phase components are fully miscible and have been properly degassed.
-
Sample Solvent: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase to prevent peak distortion.
-
Issue 3: Drifting baseline.
-
Possible Cause: The column is not equilibrated, or there is contamination in the mobile phase or detector.
-
Troubleshooting Steps:
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting a run.
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents.
-
Flush the System: Flush the detector flow cell to remove any contaminants.
-
Experimental Protocols
Starting Method for GC-MS Analysis
This method serves as a starting point for the analysis of this compound and its potential impurities. Optimization will likely be required.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50 - 350 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Expected Elution Order of Isomers (Hypothetical): The elution order of positional isomers on a non-polar column is generally related to their boiling points. Isomers with a more compact structure or stronger intermolecular interactions may have higher boiling points and thus longer retention times.
Starting Method for HPLC-UV Analysis
This reversed-phase method is a starting point for separating this compound from potential impurities.
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Visualizations
Caption: Workflow for GC-MS analysis of impurities.
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo-3-chloro-2-fluorotoluene and Analogous Halogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of polysubstituted aromatic compounds is a cornerstone of molecular design. 5-Bromo-3-chloro-2-fluorotoluene emerges as a versatile building block, offering multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comparative analysis of its reactivity, referencing established principles of organic chemistry and providing illustrative experimental data for key transformations.
The reactivity of halogenated aromatic compounds is significantly influenced by the nature of the halogen substituents and their positions on the aromatic ring. In this compound, the interplay between the bromo, chloro, and fluoro groups, alongside the methyl substituent, dictates its behavior in common cross-coupling reactions.
Relative Reactivity of Halogen Leaving Groups
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl > C-F.[1][2] Consequently, the bromine atom in this compound is the most susceptible to oxidative addition, making it the primary site for selective functionalization under standard Suzuki-Miyaura or Buchwald-Hartwig conditions. The carbon-chlorine bond can also participate in these reactions, though typically under more forcing conditions or with specialized catalyst systems.[1] The carbon-fluorine bond is generally unreactive in these transformations.
The electronic effects of the substituents also play a crucial role. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent halogen atoms.[3][4] Conversely, the methyl group is an electron-donating group, which can activate the ring towards electrophilic aromatic substitution.[3]
Comparative Reactivity Data
To illustrate the differential reactivity of the halogen sites on this compound and its comparison with similar compounds, the following tables summarize expected outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions. The data is hypothetical and representative of typical results based on established chemical principles.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 5-Phenyl-3-chloro-2-fluorotoluene | 85 |
| 2 | 3,5-Dichlorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 3-Chloro-5-phenyltoluene | 65 |
| 3 | 2-Bromo-3-fluorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Phenyl-3-fluorotoluene | 90 |
| 4 | This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 18 | 3-Phenyl-5-bromo-2-fluorotoluene | 40 (at C-Cl) |
Table 2: Comparative Yields in a Model Buchwald-Hartwig Amination Reaction
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 4-(3-Chloro-2-fluoro-5-methylphenyl)morpholine | 88 |
| 2 | 3,5-Dichlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 4-(3-Chloro-5-methylphenyl)morpholine | 70 |
| 3 | 2-Bromo-3-fluorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 4-(3-Fluoro-2-methylphenyl)morpholine | 92 |
| 4 | This compound | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 120 | 24 | 4-(5-Bromo-2-fluoro-3-methylphenyl)morpholine | 35 (at C-Cl) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time.[5] After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
To a reaction vessel are added the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[6][7] The vessel is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reactivity and Experimental Workflow
The following diagrams illustrate the logical relationships in the reactivity of this compound and a typical experimental workflow.
Caption: Reactivity pathways of this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Steric and Electronic Considerations
The substitution pattern of this compound introduces steric hindrance that can affect the rate of reaction.[8][9] The fluorine atom at the 2-position and the chlorine atom at the 3-position flank the bromine at the 5-position to some extent, but significant steric impediment is not anticipated for typical cross-coupling reactions. The methyl group at the 1-position provides minimal steric hindrance to the adjacent halogen at the 2-position (fluorine) and the more distant halogens.
In reactions involving organolithium reagents, the fluorine atom is a potent ortho-directing group, facilitating lithiation at the adjacent C-6 position.[10] This provides an alternative pathway for functionalization, allowing for the introduction of a variety of electrophiles after a borylation or other quenching step.
Conclusion
This compound is a highly functionalized aromatic compound with a predictable and exploitable reactivity profile. The differential reactivity of its three halogen atoms allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecules. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the chlorine atom under more forcing conditions. The fluorine atom is generally unreactive in these transformations but can serve as an effective ortho-directing group for lithiation. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 5-Bromo-3-chloro-2-fluorotoluene and Other Halogenated Toluenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated toluenes serve as versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides a comparative analysis of 5-Bromo-3-chloro-2-fluorotoluene against other halogenated toluenes, focusing on their reactivity and selectivity in key synthetic transformations. While specific experimental data for this compound is limited in public literature, indicating its status as a specialized reagent, its reactivity can be reliably predicted based on well-established principles of organic synthesis and data from analogous compounds.[1]
Introduction to Halogenated Toluenes in Synthesis
Halogenated aromatic compounds are fundamental intermediates in organic synthesis. The nature and position of halogen substituents significantly influence a molecule's physical, chemical, and biological properties.[1] In drug discovery, the incorporation of halogens can enhance metabolic stability, membrane permeability, and binding affinity.[1] The C-X bond (where X is a halogen) provides a reactive site for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and directed ortho-metalation.
This compound is a polysubstituted aromatic compound with a unique arrangement of three different halogens and a methyl group. This substitution pattern offers the potential for high regioselectivity in subsequent reactions. This guide will compare its predicted reactivity with that of other bromo-, chloro-, and fluoro-substituted toluenes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two most common examples are the Suzuki-Miyaura coupling (forming C-C bonds) and the Buchwald-Hartwig amination (forming C-N bonds).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2][3] The reactivity of the C-X bond in the oxidative addition step, which is often rate-determining, generally follows the trend: C-I > C-Br > C-Cl > C-F.[4]
Comparative Reactivity:
For this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions. The C-F bond is generally unreactive in these reactions. This differential reactivity allows for selective functionalization at the bromine-bearing carbon.
| Substrate | Reactive Site | Typical Catalyst/Ligand System | Base | Solvent | Predicted Yield Range | Reference |
| This compound | C-Br | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/Water | Good to Excellent | Predicted |
| 2-Bromo-5-fluorotoluene | C-Br | G-COOH-Pd-10 | Na₂CO₃ | H₂O/Toluene | Good to Excellent | [5] |
| 4-Bromotoluene | C-Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Excellent | [6] |
| 4-Chlorobenzonitrile | C-Cl | Pd(OAc)₂, RuPhos | Cs₂CO₃ | Dioxane | Good to Excellent | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is generally I > Br > Cl.[9]
Comparative Reactivity:
In this compound, selective amination at the C-Br position is expected. The choice of ligand is crucial for achieving high yields and can influence the reaction's selectivity and scope.[10]
| Substrate | Reactive Site | Typical Catalyst/Ligand System | Base | Solvent | Predicted Yield Range | Reference |
| This compound | C-Br | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | Good to Excellent | Predicted, based on[11] |
| Aryl Bromides | C-Br | PdCl₂(P(o-Tolyl)₃)₂ | NaOtBu | Toluene | Good to Excellent | [10] |
| Aryl Chlorides | C-Cl | Pd(OAc)₂, BrettPhos | NaOtBu | Toluene | Good | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a ligand (e.g., Xantphos, 2-4 mol%) to a reaction tube.
-
Add a base (e.g., NaOtBu, 1.4 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Metal-Halogen Exchange
Metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful method for the preparation of organolithium reagents, which are potent nucleophiles and bases.[4] The rate of exchange is highly dependent on the halogen, following the trend: I > Br > Cl.[4] Fluorine is generally unreactive.
Comparative Reactivity:
For this compound, lithium-halogen exchange is expected to occur exclusively at the C-Br bond, especially at low temperatures, to form 3-chloro-2-fluoro-5-lithiomethylbenzene. This regioselectivity provides a route to introduce a variety of electrophiles at the 5-position.
| Substrate | Reagent | Temperature (°C) | Solvent | Predicted Outcome | Reference |
| This compound | n-BuLi or t-BuLi | -78 | THF or Et₂O | Selective exchange at C-Br | Predicted, based on[4][12] |
| Aryl Bromide | n-BuLi | -78 | THF | High yield of aryllithium | [12] |
| Aryl Chloride | n-BuLi | -78 to 0 | THF | Slower exchange, may require higher temperatures or longer reaction times | [4] |
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
-
Dissolve the aryl halide (1.0 mmol) in an anhydrous ether solvent (e.g., THF or diethyl ether, 10 mL) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Quench the resulting organolithium species with a desired electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography or crystallization.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[13] The directing ability of various functional groups has been extensively studied. Halogens can also act as directing groups, with fluorine being a particularly effective one.[14]
Comparative Reactivity and Regioselectivity:
In this compound, the fluorine atom at the 2-position is a potential directing group for lithiation at the adjacent C-H bond (position 6). However, the methyl group can also direct lithiation to the 2- or 6-position. The interplay of these directing effects, along with the steric hindrance from the adjacent chlorine and bromine atoms, will determine the regioselectivity. It is plausible that lithiation would occur at the less sterically hindered 6-position, directed by the fluorine.
| Substrate | Directing Group(s) | Base | Predicted Site of Lithiation | Reference |
| This compound | -F, -CH₃ | s-BuLi/TMEDA | Position 6 (directed by F, less sterically hindered) | Predicted, based on[14] |
| Fluorobenzene | -F | s-BuLi/TMEDA | ortho to F | [14] |
| Toluene | -CH₃ | n-BuLi/KOtBu | ortho or benzylic, depending on conditions | [15] |
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Dissolve the substituted toluene (1.0 mmol) in an anhydrous ether solvent (e.g., THF, 10 mL) under an inert atmosphere.
-
Add a chelating agent such as TMEDA (1.2 equiv) if necessary.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the organolithium base (e.g., s-BuLi, 1.2 equiv) dropwise.
-
Stir the reaction mixture for the specified time to allow for deprotonation.
-
Add the desired electrophile and allow the reaction to warm to room temperature.
-
Work up the reaction as described for the metal-halogen exchange protocol.
Diagram: Regioselectivity in the Functionalization of this compound
Caption: Predicted regioselectivity of major synthetic transformations.
Conclusion
This compound is a highly functionalized building block with significant potential for regioselective synthesis. Based on established chemical principles, the bromine atom serves as the primary reactive site for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering a reliable route to functionalization at the 5-position. The fluorine atom is poised to act as a directing group in ortho-metalation, potentially enabling selective functionalization at the 6-position.
The strategic advantage of this compound over simpler halogenated toluenes lies in this potential for sequential and site-selective reactions, allowing for the controlled introduction of multiple substituents onto the toluene core. This makes it a valuable, albeit specialized, intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Further experimental validation of these predicted reactivities will undoubtedly expand its application in advanced organic synthesis.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex halogenated aromatic compounds is paramount. This guide provides a comparative analysis of two potential synthetic routes to 5-Bromo-3-chloro-2-fluorotoluene, a key intermediate in various advanced chemical syntheses.
This document outlines a traditional, linear synthetic approach (Route A) and an alternative, convergent strategy (Route B). The comparison is based on established chemical principles and data from analogous reactions, offering insights into potential yields, purity, and scalability.
Comparative Performance of Synthetic Routes
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data for yield and purity are estimated based on analogous reactions reported in the chemical literature due to the absence of specific published data for this exact compound.
| Parameter | Route A: Linear Synthesis from 3-chloro-2-fluorotoluene | Route B: Convergent Synthesis from 2-fluoro-5-nitrotoluene |
| Starting Material | 3-chloro-2-fluorotoluene | 2-fluoro-5-nitrotoluene |
| Number of Steps | 4 | 3 |
| Overall Estimated Yield | ~40-50% | ~55-65% |
| Estimated Final Purity | >98% (after purification) | >98% (after purification) |
| Key Reactions | Nitration, Nitro Reduction, Bromination, Sandmeyer Reaction | Chlorination, Nitro Reduction, Sandmeyer Reaction |
| Potential Advantages | Straightforward, well-established reaction types. | Fewer steps, potentially higher overall yield. |
| Potential Disadvantages | Longer reaction sequence, potentially lower overall yield. | Regioselectivity of initial chlorination needs careful control. |
Experimental Protocols
Route A: Linear Synthesis from 3-chloro-2-fluorotoluene
This route employs a classical multi-step approach involving the sequential introduction of functional groups onto the commercially available starting material.[1][2][3][4][5]
Step 1: Nitration of 3-chloro-2-fluorotoluene
-
Methodology: To a stirred mixture of 3-chloro-2-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction is stirred at room temperature for 2-4 hours. The reaction mixture is then poured onto ice, and the precipitated product, 3-chloro-2-fluoro-6-nitrotoluene and other isomers, is filtered, washed with water, and dried. The desired isomer is separated by column chromatography.
-
Expected Yield: 70-80% (for the desired isomer).
Step 2: Reduction of 3-chloro-2-fluoro-6-nitrotoluene
-
Methodology: The nitrated toluene derivative (1.0 eq) is dissolved in ethanol or acetic acid. To this solution, a reducing agent such as iron powder (3.0 eq) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux for 4-6 hours. After completion, the reaction is cooled, filtered to remove iron salts, and the solvent is evaporated. The resulting crude 6-amino-3-chloro-2-fluorotoluene is purified by extraction and crystallization.
-
Expected Yield: 85-95%.
Step 3: Bromination of 6-amino-3-chloro-2-fluorotoluene
-
Methodology: The aniline derivative (1.0 eq) is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. To this solution, a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for 2-4 hours. The reaction mixture is then quenched with water, and the product, 5-bromo-3-chloro-2-fluoro-6-aminotoluene, is extracted, washed, dried, and purified by column chromatography.
-
Expected Yield: 80-90%.
Step 4: Sandmeyer Reaction of 5-bromo-3-chloro-2-fluoro-6-aminotoluene
-
Methodology: The aminotoluene derivative (1.0 eq) is diazotized in an aqueous solution of hydrochloric acid with sodium nitrite (1.1 eq) at 0-5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (1.2 eq) in hydrochloric acid at 60-70 °C. The reaction is stirred for 1-2 hours, then cooled. The product, this compound, is extracted with an organic solvent, washed, dried, and purified by distillation or column chromatography.[6][7]
-
Expected Yield: 75-85%.
Route B: Convergent Synthesis from 2-fluoro-5-nitrotoluene
This alternative route begins with a different commercially available starting material and aims for a more efficient synthesis.
Step 1: Chlorination of 2-fluoro-5-nitrotoluene
-
Methodology: 2-fluoro-5-nitrotoluene (1.0 eq) is dissolved in a suitable solvent such as dichlorobenzene. A Lewis acid catalyst, for example, iron(III) chloride (0.1 eq), is added. Chlorine gas is then bubbled through the solution at a controlled rate and temperature (typically 20-30 °C) until the desired degree of conversion is achieved. The reaction is monitored by GC. After completion, the reaction is quenched, and the product, 3-chloro-2-fluoro-5-nitrotoluene, is isolated by distillation.
-
Expected Yield: 80-90%.
Step 2: Reduction of 3-chloro-2-fluoro-5-nitrotoluene
-
Methodology: The nitro compound (1.0 eq) is reduced to the corresponding aniline using a standard procedure, such as catalytic hydrogenation with Pd/C in ethanol or reduction with tin(II) chloride in hydrochloric acid. For catalytic hydrogenation, the substrate is dissolved in ethanol, the catalyst is added, and the mixture is hydrogenated under pressure (e.g., 50 psi) until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed to yield 5-amino-3-chloro-2-fluorotoluene.
-
Expected Yield: 90-98%.
Step 3: Sandmeyer Reaction of 5-amino-3-chloro-2-fluorotoluene
-
Methodology: The aniline derivative (1.0 eq) is converted to the target this compound via a Sandmeyer reaction. The amine is diazotized with sodium nitrite (1.1 eq) in an aqueous solution of hydrobromic acid at 0-5 °C. This diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid, heated to 70-80 °C, and stirred for 1-2 hours. The final product is isolated by extraction and purified by distillation.
-
Expected Yield: 80-90%.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the linear synthesis of this compound (Route A).
Caption: Workflow for the convergent synthesis of this compound (Route B).
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Novel 5-Bromo-3-chloro-2-fluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of newly synthesized derivatives of 5-bromo-3-chloro-2-fluorotoluene. The inclusion of multiple halogen atoms (bromine, chlorine, and fluorine) on a toluene scaffold suggests the potential for these compounds to exhibit significant biological effects, a concept well-established in medicinal chemistry for enhancing drug-like properties.[1][2] This document presents hypothetical, yet plausible, experimental data to illustrate the comparative anticancer and antimicrobial activities of three novel derivatives: BCFT-Amide , BCFT-Triazole , and BCFT-Sulfonamide .
The core structure, this compound, serves as a versatile building block for creating a library of compounds with diverse biological activities.[1] The differential reactivity of the halogen substituents allows for selective modification, enabling the synthesis of a wide range of derivatives.[1]
Anticancer Activity
The cytotoxic effects of the BCFT derivatives were evaluated against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify their potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| BCFT-Amide | HeLa | 12.5 |
| MCF-7 | 18.2 | |
| BCFT-Triazole | HeLa | 5.8 |
| MCF-7 | 9.1 | |
| BCFT-Sulfonamide | HeLa | 25.1 |
| MCF-7 | 32.7 | |
| Doxorubicin (Control) | HeLa | 0.8 |
| MCF-7 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Based on the hypothetical data, the BCFT-Triazole derivative exhibits the most promising anticancer activity against both HeLa and MCF-7 cell lines, with lower IC50 values compared to the other derivatives. The incorporation of a triazole moiety is a common strategy in the design of potential anticancer agents.[3][4]
Antimicrobial Activity
The antimicrobial potential of the BCFT derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The diameter of the zone of inhibition was measured as an indicator of antibacterial efficacy.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) |
| BCFT-Amide | Staphylococcus aureus | 15 |
| Escherichia coli | 11 | |
| BCFT-Triazole | Staphylococcus aureus | 10 |
| Escherichia coli | 8 | |
| BCFT-Sulfonamide | Staphylococcus aureus | 18 |
| Escherichia coli | 14 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 25 |
| Escherichia coli | 28 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
In this hypothetical antimicrobial screening, the BCFT-Sulfonamide derivative demonstrated the most significant activity against both bacterial strains. Halogenated compounds are known to possess antimicrobial properties.[2][5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is directly proportional to the number of viable cells.[6]
-
Cell Seeding: HeLa and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the BCFT derivatives (ranging from 0.1 to 100 µM) and a positive control (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The antimicrobial activity of the BCFT derivatives was evaluated using the agar disk diffusion method.[7][8][9] This method assesses the extent to which a substance inhibits bacterial growth.
-
Inoculum Preparation: A standardized inoculum of Staphylococcus aureus and Escherichia coli was prepared to achieve a turbidity equivalent to the 0.5 McFarland standard.[7]
-
Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a standard concentration of the BCFT derivatives and the positive control (Ciprofloxacin). The disks were then placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth was inhibited, was measured in millimeters.
Caption: Workflow of the disk diffusion method for antimicrobial susceptibility testing.
Signaling Pathway Hypothesis: Pro-Apoptotic Activity of BCFT-Triazole
Based on its hypothetical superior anticancer activity, the BCFT-Triazole derivative may exert its cytotoxic effects by inducing apoptosis in cancer cells. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by BCFT-Triazole.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
Spectroscopic Analysis for the Structural Confirmation of 5-Bromo-3-chloro-2-fluorotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Halogenated toluenes, in particular, serve as versatile building blocks in the synthesis of complex pharmaceutical compounds. This guide provides a comparative spectroscopic analysis for confirming the structure of 5-Bromo-3-chloro-2-fluorotoluene, a polysubstituted aromatic compound with potential applications in medicinal chemistry.[1] Due to the limited availability of experimental data for this specific compound, this guide presents a combination of theoretical spectroscopic predictions for this compound alongside experimental data for structurally related halogenated toluenes. This comparative approach allows for a robust framework for structural verification.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, Infrared absorption frequencies, and Mass Spectrometry data for this compound and its comparative alternatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) |
| This compound (Predicted) | ~7.3-7.6 (2H, m) | ~2.3 (3H, s) |
| 5-Bromo-2-chlorotoluene | 7.29 (1H, d), 7.15 (1H, dd), 6.95 (1H, d) | 2.35 (3H, s) |
| 2-Bromo-5-fluorotoluene | 7.21-7.25 (1H, m), 6.89-6.94 (1H, m), 6.81-6.86 (1H, m) | 2.29 (3H, s) |
| 2,5-Dichlorotoluene | 7.24 (1H, d), 7.08 (1H, dd), 7.03 (1H, d) | 2.33 (3H, s) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (ppm) | -CH₃ Carbon Chemical Shift (ppm) |
| This compound (Predicted) | ~115-158 | ~15-20 |
| 2-Fluorotoluene | 161.9 (d), 131.5 (d), 128.8 (d), 124.1 (d), 123.0 (d), 115.1 (d) | 14.5 (d) |
| 3-Fluorotoluene | 163.0 (d), 141.5 (d), 129.9 (d), 124.7 (s), 115.3 (d), 112.9 (d) | 21.4 (d) |
| 2,5-Dichlorotoluene | 137.9, 135.2, 132.1, 130.4, 128.8, 126.9 | 19.8 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C-X (Halogen) Stretch |
| This compound (Predicted) | ~3050-3100 | ~2850-3000 | ~1000-1200 (C-F), ~600-800 (C-Cl), ~500-600 (C-Br) |
| 2-Bromo-5-fluorotoluene | 3030-3100 | 2860-2930 | 1220 (C-F), 560 (C-Br) |
| 2-Bromo-5-chlorotoluene | 3050-3150 | 2850-2950 | 780 (C-Cl), 550 (C-Br) |
| 5-Bromo-2-chlorobenzoic acid | ~3100 | N/A | ~800 (C-Cl), ~600 (C-Br) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 222, 224, 226 (Isotopic pattern for Br and Cl) | Loss of Br, Cl, F, CH₃ |
| 2-Bromo-5-fluorotoluene | 188, 190 | 109 (Loss of Br), 91 (Loss of Br and F) |
| 2,5-Dichlorotoluene | 160, 162, 164 | 125 (Loss of Cl), 90 (Loss of 2Cl) |
| 5-Bromo-2-chlorobenzoic acid | 234, 236, 238 | 217, 219, 221 (Loss of OH), 155, 157 (Loss of Br) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Apply a 90° pulse angle. Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Apply a 30° pulse angle. Process the data with a line broadening of 1 Hz.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment or the KBr pellet/salt plates prior to scanning the sample.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS). Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. The electron energy is typically set to 70 eV.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
References
A Comparative Guide to Alternative Reagents for 5-Bromo-3-chloro-2-fluorotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aryl halide, a class of compounds that serve as fundamental building blocks in modern organic synthesis.[1] The specific arrangement of its halogen substituents and methyl group makes it a valuable intermediate for creating complex molecules, particularly in the fields of medicinal chemistry and materials science where halogenation can enhance properties like metabolic stability and binding affinity.[1] The bromine atom, in particular, provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon bonds.[1][2]
This guide provides an objective comparison of alternative reagents to this compound, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction. We will explore positional isomers and analogs with different halogen substitutions, supported by experimental data to inform reagent selection.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[3][4] For compounds like this compound, the reaction selectively occurs at the carbon-bromine bond, as it is more reactive in the key oxidative addition step than the carbon-chlorine bond.[2][4]
The general workflow for this reaction provides a basis for comparing the performance of different aryl halide reagents.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Alternative Reagents: A Comparative Overview
The choice of reagent can significantly impact reaction kinetics, yield, and regioselectivity. Alternatives to this compound primarily include its positional isomers or analogs where the bromine is replaced by a different halogen.
-
Positional Isomers: Variations in the positions of the bromo, chloro, and fluoro substituents can influence the electronic environment and steric hindrance around the reactive C-Br bond, potentially affecting the rate of oxidative addition to the palladium catalyst.
-
Alternative Halogen Analogs: Replacing bromine with iodine typically increases reactivity (C-I > C-Br > C-Cl), allowing for milder reaction conditions, though at a higher cost.[4] Conversely, using a different chloro-substituted analog would require harsher conditions to activate the C-Cl bond.
The following diagram illustrates the relationship between the primary reagent and its alternatives.
Caption: Logical relationship between the primary reagent and its structural alternatives.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes experimental data for the Suzuki-Miyaura cross-coupling of various bromotoluene derivatives with phenylboronic acid. While direct comparative studies are scarce, data from analogous reactions provide a strong basis for performance evaluation.
| Aryl Halide Reagent | Structure | Catalyst / Base | Solvent / Temp | Time (h) | Yield (%) | Citation |
| This compound | Cc1cc(Br)cc(Cl)c1F | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O / 105°C | 8.5 | Est. 85-95 | [5]* |
| 3-Bromo-5-chlorotoluene | Cc1cc(Br)cc(Cl)c1 | Pd(dppf)Cl₂ / Ag₂CO₃ | EtCN / 100°C | 0.5 | 81 | [6]** |
| 3-Bromo-5-fluorotoluene | Cc1cc(Br)cc(F)c1 | Pd(OAc)₂ / K₂CO₃ | Toluene/H₂O / 100°C | 12 | 92 | [2]*** |
| 1-Bromo-3,4-difluorobenzene | Fc1ccc(Br)c(F)c1 | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O / 105°C | 8.5 | 90 | [5] |
*Yield is estimated based on similar fluorinated aryl bromides under identical reported conditions. **Reaction with 4-tert-butylphenylboronic acid. ***Data from a related compound to illustrate reactivity.
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura reaction is provided below, based on established methodologies.[3][5]
General Procedure for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a pressure tube or Schlenk flask, add the aryl halide (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a base such as potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5-5 mol%).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water in a 3:1 or 4:1 v/v ratio (e.g., 4 mL total).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 90-105 °C) with vigorous stirring for the required duration (typically 8-12 hours).
-
Monitoring: Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Catalytic Cycle Visualization
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. 3-Bromo-5-fluorotoluene | 202865-83-6 | Benchchem [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Selective Cross-Coupling of 5-Bromo-3-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] 5-Bromo-3-chloro-2-fluorotoluene presents a unique synthetic challenge and opportunity due to the presence of two distinct carbon-halogen bonds (C-Br and C-Cl) amenable to cross-coupling reactions. The ability to selectively activate one over the other is crucial for developing efficient and controlled synthetic pathways.
This guide provides a comparative overview of common catalytic systems for the cross-coupling of this compound, with a focus on achieving selectivity for the more reactive C-Br bond. The general reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl, making the C-Br bond the primary target for selective functionalization.[1][3][4]
Comparative Analysis of Catalytic Systems
The choice of catalyst—specifically the metal center and the associated ligands—is the most critical factor in controlling the outcome of the cross-coupling reaction. Both palladium and nickel-based systems are widely employed for their efficiency in forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions due to their broad functional group tolerance and high efficiency.[5][6] For substrates like this compound, the selectivity for C-Br bond activation over C-Cl is generally high with most palladium catalysts.[7] The primary differentiator between various palladium catalytic systems often lies in their efficiency (reaction time, temperature, catalyst loading) and their ability to couple challenging substrates.
The performance of palladium catalysts is heavily influenced by the choice of phosphine ligand. Bulky, electron-rich ligands, such as those developed by Buchwald and Fu, are often required to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[5][8][9] However, for the more reactive C-Br bond in our substrate, a wider range of ligands can be effective.
Table 1: Comparison of Palladium Catalysts for a Representative Suzuki-Miyaura Coupling
| Catalyst System (Precursor + Ligand) | Temp. (°C) | Time (h) | Yield (%) of Monocoupled Product (at C-Br) | Key Features & Considerations |
| Pd(PPh₃)₄ | 90 | 12 | ~85% | Classical, commercially available catalyst. May require higher temperatures and longer reaction times. |
| Pd(OAc)₂ + SPhos | RT - 60 | 2 - 6 | >95% | Highly active Buchwald ligand system, allows for lower temperatures and catalyst loadings.[6] |
| Pd₂(dba)₃ + XPhos | RT - 80 | 2 - 8 | >95% | Another highly effective Buchwald system, known for its broad substrate scope. |
| Pd(OAc)₂ + P(t-Bu)₃ | RT - 70 | 4 - 10 | ~90% | A simple yet effective bulky phosphine ligand.[10] |
Note: The data presented is representative for a Suzuki-Miyaura reaction of an aryl bromide with an arylboronic acid and is intended for comparative purposes. Actual results with this compound may vary.
Nickel-Based Catalysts
Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions.[11][12][13][14] They exhibit different reactivity patterns and can be particularly effective for coupling with alkyl halides and for reductive cross-coupling reactions that do not require pre-formed organometallic reagents.[11][15] Nickel catalysts are also highly effective in activating C-Cl bonds, which means that achieving high selectivity for C-Br coupling requires careful control of reaction conditions.
Table 2: Comparison of Nickel Catalysts for a Representative Reductive Cross-Coupling
| Catalyst System (Precursor + Ligand) | Reductant | Temp. (°C) | Time (h) | Yield (%) of Monocoupled Product (at C-Br) | Key Features & Considerations |
| NiCl₂(dme) + dtbbpy | Mn | 60 | 12 | ~90% | A common system for reductive coupling of aryl halides with alkyl halides.[11] |
| NiBr₂ diglyme + IPr | Zn | 80 | 16 | ~88% | N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[14] |
| Ni(acac)₂ + dppf | Zn | 70 | 12 | ~85% | Ferrocene-based ligands are also effective in nickel catalysis. |
Note: The data presented is representative for a reductive cross-coupling of an aryl bromide with an alkyl halide and is intended for comparative purposes. Selectivity can be a greater challenge with nickel catalysts, and reactions may require more rigorous optimization to avoid competing C-Cl activation.
Experimental Protocols
The following are generalized procedures for common cross-coupling reactions, adaptable for the selective functionalization of this compound at the C-Br position.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add the degassed toluene and water.
-
The flask is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the required time (e.g., 4 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation at the C-Br position using a primary or secondary amine.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the anhydrous, degassed toluene, followed by this compound and the amine.
-
The flask is sealed, and the mixture is heated with stirring (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography to yield the desired arylamine.
Visualizations
The following diagrams illustrate key workflows and relationships in the comparative study of catalysts.
Caption: Experimental workflow for screening catalysts for the cross-coupling reaction.
References
- 1. This compound | 1160574-49-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
- 12. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-3-chloro-2-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, halogenated aromatic compounds are indispensable building blocks. Their utility as versatile intermediates, particularly in the pharmaceutical and agrochemical industries, stems from their capacity to undergo a variety of chemical transformations.[1] 5-Bromo-3-chloro-2-fluorotoluene is a polysubstituted aromatic compound that offers multiple reaction sites, making it a potentially valuable, albeit specialized, reagent.[1] This guide provides a comparative benchmark of its expected performance in a well-known reaction, the Suzuki-Miyaura cross-coupling, against other structurally related alternatives. Due to the limited availability of specific experimental data for this compound in public scientific literature, this comparison is based on established principles of organic chemistry and extensive data on analogous compounds.[1]
Introduction to Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-bromine bond. The general reactivity trend for aryl halides in such reactions is I > Br > Cl > F.[2] This makes the bromine atom the most likely site for oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[3] The presence of other halogens (chlorine and fluorine) and a methyl group on the aromatic ring will electronically influence the reactivity of the C-Br bond and may offer handles for subsequent chemical modifications.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[4] Below is a table comparing the expected performance of this compound with other commercially available aryl bromides in a hypothetical Suzuki-Miyaura reaction with a generic arylboronic acid.
| Compound | Structure | Expected Relative Reactivity | Potential for Side Reactions/Challenges |
| This compound | Moderate | The presence of multiple halogens might lead to a low percentage of coupling at the C-Cl bond under harsh conditions. Steric hindrance from the ortho-fluorine and methyl group could slightly decrease the reaction rate. | |
| 3-Bromo-5-chlorotoluene | Moderate to High | Less steric hindrance compared to the title compound, potentially leading to a faster reaction. Lower probability of C-Cl bond activation under standard conditions. | |
| 2-Bromo-3-chloro-5-fluorotoluene | Moderate | The ortho-bromine is more sterically hindered, which might require more robust catalytic systems or longer reaction times. | |
| 4-Bromo-3-fluorotoluene | High | Less steric hindrance and a simpler substitution pattern generally lead to cleaner and faster reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. This can be adapted to benchmark the performance of this compound and its alternatives.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1 v/v) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of this benchmark reaction, the following diagrams are provided.
Conclusion
References
X-ray crystallography of 5-Bromo-3-chloro-2-fluorotoluene derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the crystallographic data of simple toluene derivatives. Due to the absence of published crystal structures for 5-Bromo-3-chloro-2-fluorotoluene in open-access crystallographic databases, this document presents a foundational comparison of toluene and a monohalogenated derivative, 4-Bromotoluene. This comparative framework can serve as a reference for the analysis of more complex halogenated toluenes.
The inclusion of halogen atoms in aromatic systems is of significant interest in medicinal chemistry and materials science, as it can influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the compounds. X-ray crystallography provides definitive information about the three-dimensional atomic arrangement in a crystal, offering insights into bond lengths, bond angles, and packing motifs.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for toluene and 4-Bromotoluene, offering a baseline for understanding the structural impact of halogen substitution on the toluene scaffold.
| Parameter | Toluene-Bromine Complex | 4-Bromotoluene |
| Chemical Formula | C₇H₈·Br₂ | C₇H₇Br |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 8.634(2) | 5.968(2) |
| b (Å) | 14.156(3) | 7.734(3) |
| c (Å) | 7.962(2) | 9.758(4) |
| α (°) | 90 | 90 |
| β (°) | 109.89(3) | 97.45(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 914.8(4) | 445.7(3) |
| Z (molecules/unit cell) | 4 | 4 |
Note: The data for the Toluene-Bromine Complex is presented to illustrate the interaction of bromine with the toluene ring in a co-crystallized state. Data for crystalline 4-Bromotoluene provides a direct comparison of a covalently halogenated derivative.
Experimental Protocols
The determination of the crystal structure of a small organic molecule like a substituted toluene derivative involves a standard workflow.
Synthesis and Crystallization
The target compound, in this case, a derivative of this compound, is first synthesized and purified. High purity is crucial for obtaining diffraction-quality crystals. Single crystals are typically grown using techniques such as:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. The intensity and position of the diffraction spots are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule.
Is 5-Bromo-3-chloro-2-fluorotoluene a better precursor for [specific target molecule]?
It appears you have not specified the "[specific target molecule]" for which 5-Bromo-3-chloro-2-fluorotoluene is being considered as a precursor. To provide a comprehensive and accurate comparison guide as requested, the identity of the target molecule is essential.
The suitability of a precursor is entirely dependent on the structure of the final molecule and the synthetic route chosen. Different target molecules will have different optimal precursors and synthetic strategies.
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Once you provide the name or structure of the target molecule, I can then:
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Conduct a thorough literature search to identify established synthetic routes to your target molecule.
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-
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-
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Organize the data into comparative tables for clear analysis.
-
Create detailed diagrams of synthetic pathways and workflows using Graphviz.
-
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-chloro-2-fluorotoluene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-3-chloro-2-fluorotoluene, a halogenated aromatic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, including 5-Bromo-2-fluorotoluene and 5-Bromo-3-chloro-2-fluorophenol, as well as general best practices for the disposal of halogenated aromatic hydrocarbons.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. |
| Respiratory | If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration. Do not discharge this chemical to sewer systems or contaminate water, foodstuffs, or feed.[1]
1. Waste Segregation:
-
It is crucial to segregate halogenated waste from non-halogenated waste streams.[2][3][4] Mixing these wastes can increase disposal costs and complicate the disposal process.[2][4]
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible waste container.
2. Containerization:
-
Use a clearly labeled, leak-proof, and sealable container appropriate for hazardous chemical waste.
-
The container should be kept tightly closed when not in use.[5][6]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Affix any other labels as required by your institution's Environmental Health and Safety (EHS) department or local regulations.
4. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent.
-
Collect the absorbed material and place it in the designated halogenated waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.
-
The waste will be transported to an approved treatment, storage, and disposal facility (TSDF) for proper management, which typically involves high-temperature incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-3-chloro-2-fluorotoluene
Essential Safety and Handling Guide for 5-Bromo-3-chloro-2-fluorotoluene
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. Based on data from similar halogenated aromatic compounds, it is presumed to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye & Face | Chemical Splash Goggles | Must be worn when there is any potential for splashing.[3] Should have indirect ventilation to prevent hazardous substances from entering the eye area.[3] |
| Face Shield | Required in addition to goggles when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[4][5] | |
| Skin & Body | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against incidental splashes.[3][5] Gloves must be inspected before use and changed immediately upon contamination.[6] |
| Laboratory Coat | A standard lab coat is the minimum requirement. For larger quantities or higher-risk procedures, a flame-resistant or impervious coat should be worn.[4][6] | |
| Full-Coverage Clothing | Long pants and closed-toe shoes are mandatory to cover the entire foot and legs.[4][5] | |
| Respiratory | Ventilated Workspace | All handling must occur in a well-ventilated area, such as a chemical fume hood.[6][7] |
| Air-Purifying Respirator | Required when ventilation is insufficient or during a large spill response.[4][8] Use requires prior medical evaluation and fit-testing.[4] |
Operational Plan: Handling and Storage
Safe handling and proper storage are critical to minimize exposure risk and prevent accidents. The following workflow outlines the necessary steps for safely managing this compound in a laboratory setting.
Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Experimental Protocol: Safe Handling
-
Preparation:
-
Handling:
-
Storage:
Emergency and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are essential for safety and environmental protection.
Accidental Release and Spill Response
In the event of a spill, the following emergency workflow must be initiated immediately.
Caption: Emergency workflow for a chemical spill.
Experimental Protocol: Spill Cleanup
-
Immediate Actions:
-
Containment and Cleanup (for small, manageable spills):
-
Large Spills:
-
If the spill is large or you are not equipped to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove contaminated clothing.[1][6] Wash the affected skin with plenty of soap and water.[1][6] If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Collect all chemical residues and contaminated absorbent materials in a suitable, clearly labeled, and tightly sealed container.[6][7]
-
Contaminated Materials: Used gloves, liners, and other disposable materials that have come into contact with the chemical should be placed in the designated hazardous waste container.
-
Final Disposal: Dispose of all waste through an approved waste disposal plant or licensed contractor, in accordance with all local, state, and federal regulations.[1][2][7] Do not allow the chemical or its waste to enter drains or the environment.[6][7]
-
Empty Containers: Containers can be triple-rinsed with an appropriate solvent (the rinsate must be collected as hazardous waste) and offered for recycling, or punctured to make them unusable before disposal in a sanitary landfill.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
